molecular formula C32H40BrN3O2 B12388829 Anticancer agent 147

Anticancer agent 147

Cat. No.: B12388829
M. Wt: 578.6 g/mol
InChI Key: FOCQGOGINGOWMF-NLSFLGDASA-N
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Description

Anticancer agent 147 is a useful research compound. Its molecular formula is C32H40BrN3O2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H40BrN3O2

Molecular Weight

578.6 g/mol

IUPAC Name

methyl 4-[(5R,6R,9R,13S)-7-[[1-[(4-bromophenyl)methyl]indol-3-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate

InChI

InChI=1S/C32H40BrN3O2/c1-38-31(37)12-4-11-30-28-9-6-18-34-17-5-7-24(32(28)34)20-36(30)22-25-21-35(29-10-3-2-8-27(25)29)19-23-13-15-26(33)16-14-23/h2-3,8,10,13-16,21,24,28,30,32H,4-7,9,11-12,17-20,22H2,1H3/t24-,28-,30-,32+/m1/s1

InChI Key

FOCQGOGINGOWMF-NLSFLGDASA-N

Isomeric SMILES

COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@H](CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br

Canonical SMILES

COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Anticancer Agent 147

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anticancer agent 147" is a hypothetical compound name used for the purpose of illustrating a comprehensive technical guide on the mechanism of action of a PARP inhibitor. The data and protocols presented herein are representative of known PARP inhibitors and are intended for illustrative and educational purposes.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the cellular response to DNA damage, primarily through the base excision repair (BER) pathway. By inhibiting PARP, this compound exploits the concept of synthetic lethality in tumors with pre-existing defects in other DNA repair pathways, most notably homologous recombination (HR) deficiency, which is characteristic of cancers with mutations in BRCA1 or BRCA2 genes. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound is the inhibition of PARP enzymes. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the BER pathway, a process in which PARP1 plays a key role. When PARP is inhibited by this compound, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In cells with a functional homologous recombination (HR) pathway, these DSBs can be effectively repaired. However, in tumor cells with HR deficiency (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect is known as synthetic lethality.

cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + this compound DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates DNA_Repaired DNA Repaired BER->DNA_Repaired leads to DNA_SSB_2 DNA Single-Strand Break PARP_Inhibited PARP (Inhibited by Agent 147) DNA_SSB_2->PARP_Inhibited BER_Blocked BER Blocked PARP_Inhibited->BER_Blocked fails to activate DNA_DSB DNA Double-Strand Break BER_Blocked->DNA_DSB leads to HR_Deficient Homologous Recombination (Deficient) DNA_DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis HR_Deficient->Apoptosis results in

Figure 1: Mechanism of synthetic lethality induced by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Enzymatic Activity

EnzymeIC50 (nM)
PARP11.2
PARP20.8
PARP3150
Tankyrase-1>10,000
Tankyrase-2>10,000

Table 2: In Vitro Cellular Activity

Cell LineBRCA1/2 StatusIC50 (nM)
MDA-MB-436BRCA1 mutant5
CAPAN-1BRCA2 mutant8
MCF-7BRCA wild-type250
U2OSBRCA wild-type300

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition (%)
MDA-MB-436Vehicle0
Agent 147 (50 mg/kg, oral, daily)85
CAPAN-1Vehicle0
Agent 147 (50 mg/kg, oral, daily)78

Experimental Protocols

PARP Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PARP enzymes.

Methodology:

  • A 384-well plate is coated with histone H1.

  • Recombinant human PARP1, PARP2, or PARP3 enzyme is added to each well in the presence of activated DNA.

  • This compound is added in a series of dilutions.

  • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • The plate is incubated for 1 hour at room temperature to allow for poly(ADP-ribosyl)ation of histone H1.

  • The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose.

  • A chemiluminescent substrate is added, and the signal is read on a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

start Start: Histone-coated 384-well plate add_enzyme Add PARP enzyme and activated DNA start->add_enzyme add_agent Add serial dilutions of this compound add_enzyme->add_agent start_reaction Initiate reaction with biotinylated NAD+ add_agent->start_reaction incubate Incubate for 1 hour at RT start_reaction->incubate wash_detect Wash and add Streptavidin-HRP incubate->wash_detect read_signal Add chemiluminescent substrate and read signal wash_detect->read_signal calculate Calculate IC50 values read_signal->calculate

Figure 2: Workflow for the PARP enzymatic assay.
Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • This compound is added in a series of dilutions, and the plates are incubated for 72 hours.

  • A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well, and the plates are incubated for an additional 4 hours.

  • The fluorescence is measured on a plate reader (Ex/Em = 560/590 nm).

  • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

  • Female athymic nude mice are subcutaneously implanted with 5 x 10^6 MDA-MB-436 or CAPAN-1 cells.

  • When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and vehicle control groups.

  • This compound (50 mg/kg) or vehicle is administered orally once daily.

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Conclusion

This compound is a potent and selective inhibitor of PARP1 and PARP2. Its mechanism of action, based on the principle of synthetic lethality, makes it a promising therapeutic agent for the treatment of cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations. The data presented in this guide demonstrate its significant in vitro and in vivo antitumor activity in relevant preclinical models. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

Unveiling Anticancer Agent 147: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 147, also identified as compound 6j, is a novel semi-synthetic derivative of the natural alkaloid sophoridine. This technical guide provides an in-depth overview of its discovery, chemical synthesis, and mechanism of action as a potent anti-cancer agent, with a particular focus on its efficacy against hepatocellular carcinoma. Extensive research has demonstrated that this compound induces a unique form of programmed cell death known as ferroptosis, mediated by the induction of endoplasmic reticulum (ER) stress and the subsequent upregulation of Activating Transcription Factor 3 (ATF3). This document consolidates the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Discovery and Rationale

This compound was developed as part of a broader effort to synthesize and evaluate novel sophoridine derivatives with enhanced anti-tumor properties. Sophoridine, a natural product, has a history of use in traditional medicine and has been investigated for its anti-cancer effects, which are primarily attributed to the inhibition of DNA topoisomerase I. However, its moderate potency prompted the structural modification of the sophoridine scaffold.

The synthesis of a series of indolo-sophoridinic derivatives led to the identification of compound 6j (this compound), which exhibited significant cytotoxic effects against a range of cancer cell lines, including liver, lung, and nasopharyngeal cancers.[1] Further investigation into its mechanism of action revealed a departure from the topoisomerase I inhibition characteristic of its parent compound. Instead, this compound was found to induce ferroptosis, an iron-dependent form of regulated cell death, presenting a novel therapeutic strategy for cancers that are often resistant to traditional apoptotic cell death pathways.

Chemical Synthesis

The synthesis of this compound (compound 6j) is a multi-step process starting from the natural product sophoridine. The key steps involve the hydrolytic ring-opening of the lactam in sophoridine to create a carboxylic acid intermediate, followed by the introduction of an indole moiety. The detailed synthetic protocol is outlined below, based on the procedures described by Xu et al. (2018).

Experimental Protocol: Synthesis of this compound (compound 6j)

Step 1: Synthesis of Sophoridinic Acid (Intermediate A)

  • To a solution of sophoridine (1.0 g, 4.0 mmol) in methanol (20 mL), add a 10% aqueous solution of potassium hydroxide (10 mL).

  • Reflux the mixture for 8 hours.

  • After cooling to room temperature, adjust the pH of the solution to approximately 5-6 with 2N hydrochloric acid.

  • Concentrate the mixture under reduced pressure to yield a solid residue.

  • Wash the residue with acetone and filter to obtain sophoridinic acid as a white solid.

Step 2: Synthesis of N-substituted Indole Sophoridinic Acid Derivatives (including compound 6j)

  • To a solution of sophoridinic acid (Intermediate A) (0.2 g, 0.75 mmol) in dichloromethane (15 mL), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (0.29 g, 1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.09 g, 0.75 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired indole-containing amine (specific for 6j, this would be an aminobenzyl indole derivative) (0.9 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 50:1 v/v) to afford the final compound.

Characterization of the final product should be performed using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines, with a particularly pronounced effect on hepatocellular carcinoma (HCC) cells.

Quantitative Data: Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma< 10
MHCC-97HHepatocellular Carcinoma< 10
SK-HEP-1Hepatocellular Carcinoma< 10
Huh7Hepatocellular Carcinoma< 10
PLC/PRF/5Hepatocellular Carcinoma< 10
SMMC-7721Hepatocellular Carcinoma< 10
CNE1Nasopharyngeal CarcinomaNot specified
CNE2Nasopharyngeal CarcinomaNot specified
HelaCervical CancerNot specified
MCF7Breast CancerNot specified

Data for liver cancer cell lines are from Tian et al. (2023).[2] The potent activity against lung and nasopharyngeal carcinoma was mentioned by Tian et al. (2023) referencing Xu et al. (2018), though specific IC50 values were not provided in the primary text.

In Vivo Anti-tumor Activity

The in vivo efficacy of this compound was evaluated in a xenograft mouse model using HepG2 hepatocellular carcinoma cells. Treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle control group.

Treatment GroupDose (mg/kg)Tumor Volume ReductionTumor Weight Reduction
Vehicle Control---
This compound (Low Dose)Not specifiedSignificantSignificant
This compound (High Dose)Not specifiedSignificantSignificant

Data from Tian et al. (2023).[2] The study reported a significant dose-dependent reduction in tumor weight and volume.

Mechanism of Action: Induction of Ferroptosis via ER Stress and ATF3

The primary mechanism of action of this compound is the induction of ferroptosis in cancer cells. This process is initiated by the accumulation of endoplasmic reticulum (ER) stress, which in turn leads to the upregulation of Activating Transcription Factor 3 (ATF3).

Signaling Pathway

The proposed signaling pathway for this compound-induced ferroptosis is as follows:

  • Induction of ER Stress: this compound treatment leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR).

  • Upregulation of ATF3: The activation of the UPR results in the increased expression of ATF3, a key transcription factor involved in the cellular stress response.

  • Induction of Ferroptosis: ATF3 upregulation promotes the accumulation of intracellular ferrous iron (Fe2+), reactive oxygen species (ROS), and malondialdehyde (MDA), a marker of lipid peroxidation. This cascade of events culminates in ferroptotic cell death.

The following diagram illustrates the proposed signaling pathway:

Anticancer_Agent_147_Pathway cluster_cell Cancer Cell Anticancer_agent_147 This compound ER Endoplasmic Reticulum Anticancer_agent_147->ER Induces ER_Stress ER Stress ER->ER_Stress ATF3 ATF3 Upregulation ER_Stress->ATF3 Fe2 Intracellular Fe²⁺ ↑ ATF3->Fe2 ROS ROS Accumulation ↑ ATF3->ROS Lipid_Peroxidation Lipid Peroxidation ↑ (MDA ↑) Fe2->Lipid_Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols for Mechanistic Studies

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

4.2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

4.2.2. Measurement of Malondialdehyde (MDA)

  • Treat cancer cells with this compound as described above.

  • Harvest the cells and lyse them.

  • Measure the MDA concentration in the cell lysates using a commercially available MDA assay kit according to the manufacturer's instructions. The principle of this assay is the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

4.2.3. Measurement of Intracellular Ferrous Iron (Fe2+)

  • Treat cancer cells with this compound.

  • Load the cells with a fluorescent iron probe, such as FerroOrange, according to the manufacturer's protocol.

  • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer to quantify the intracellular Fe2+ levels.

4.2.4. Western Blot Analysis for ATF3 Expression

  • Treat cancer cells with this compound.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ATF3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

Synthesis_Workflow Sophoridine Sophoridine Hydrolysis Hydrolysis Sophoridine->Hydrolysis KOH, MeOH Sophoridinic_Acid Sophoridinic_Acid Hydrolysis->Sophoridinic_Acid Intermediate Coupling Coupling Sophoridinic_Acid->Coupling EDCI, DMAP, Indole-Amine Purification Purification Coupling->Purification Column Chromatography Anticancer_agent_147 Anticancer_agent_147 Purification->Anticancer_agent_147 In_Vitro_Workflow Cancer_Cells Cancer_Cells Treatment Treatment Cancer_Cells->Treatment This compound Cell_Viability_Assay Cell_Viability_Assay Treatment->Cell_Viability_Assay MTS/MTT ROS_Measurement ROS_Measurement Treatment->ROS_Measurement DCFH-DA MDA_Assay MDA_Assay Treatment->MDA_Assay TBA Method Fe2_Measurement Fe2_Measurement Treatment->Fe2_Measurement Fluorescent Probe Protein_Extraction Protein_Extraction Treatment->Protein_Extraction ATF3 Antibody IC50_Determination IC50_Determination Cell_Viability_Assay->IC50_Determination Flow_Cytometry Flow_Cytometry ROS_Measurement->Flow_Cytometry ROS_Levels ROS_Levels Flow_Cytometry->ROS_Levels Spectrophotometry Spectrophotometry MDA_Assay->Spectrophotometry MDA_Levels MDA_Levels Spectrophotometry->MDA_Levels Fluorescence_Microscopy Fluorescence_Microscopy Fe2_Measurement->Fluorescence_Microscopy Fe2_Levels Fe2_Levels Fluorescence_Microscopy->Fe2_Levels Western_Blot Western_Blot Protein_Extraction->Western_Blot ATF3 Antibody ATF3_Expression ATF3_Expression Western_Blot->ATF3_Expression

References

An In-depth Technical Guide to Anticancer Agent 147 (Compound 6j): A Novel Sophoridine Derivative and Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 147, also identified as compound 6j, is a novel sophoridine derivative with potent anti-liver cancer properties. This document provides a comprehensive technical overview of its chemical structure, mechanism of action, and key experimental findings. Extensive research has demonstrated that this agent effectively inhibits liver cancer cell proliferation both in vitro and in vivo. Its primary mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death, mediated by the upregulation of Activating Transcription Factor 3 (ATF3) through endoplasmic reticulum (ER) stress. This guide consolidates available quantitative data, details experimental methodologies, and visualizes the key signaling pathways to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic derivative of sophoridine, a natural quinolizidine alkaloid.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (1'R,7'S,11aS)-1'-(4-bromobenzyl)-7'-(furan-2-carbonyl)spiro[indoline-3,8'-matridin]-2-one
Synonyms Compound 6j
CAS Number 2241283-11-2
Molecular Formula C32H40BrN3O
Molecular Weight 578.58 g/mol

(Data sourced from commercial supplier information)

Mechanism of Action: Induction of Ferroptosis

This compound exerts its cytotoxic effects on liver cancer cells primarily through the induction of ferroptosis. This process is initiated by the accumulation of intracellular ferrous ions (Fe²⁺), which in turn elevates the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. The induction of ferroptosis is mediated by ER stress and the subsequent upregulation of ATF3.

The proposed signaling pathway is as follows: this compound induces stress in the endoplasmic reticulum, which leads to an increase in the expression of ATF3. ATF3 then contributes to the accumulation of intracellular Fe²⁺, leading to a surge in ROS and MDA levels. This cascade of events ultimately results in ferroptotic cell death in liver cancer cells.

Anticancer_agent_147 This compound (Compound 6j) ER_Stress Endoplasmic Reticulum (ER) Stress Anticancer_agent_147->ER_Stress ATF3 ATF3 Upregulation ER_Stress->ATF3 Fe2 Intracellular Fe2+ Accumulation ATF3->Fe2 ROS_MDA ROS and MDA Accumulation Fe2->ROS_MDA Ferroptosis Ferroptosis ROS_MDA->Ferroptosis

Signaling pathway of this compound-induced ferroptosis.

Preclinical Data

In Vitro Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (μM)Exposure Time (hrs)
A549Lung Carcinoma3.548
CNE-2Nasopharyngeal CarcinomaData not specified48
HepG2Hepatocellular CarcinomaData not specified48

(Data for A549 cells was obtained from a commercial supplier. Specific IC50 values for CNE-2 and HepG2 were not available in the reviewed literature but the compound was reported to be effective against these cell lines[1].)

In Vivo Activity

Studies have shown that this compound exhibits potent anti-liver cancer effects in animal models. A study utilizing a liver cancer xenograft model demonstrated that treatment with this compound significantly inhibited tumor growth.[2]

(Detailed quantitative data from in vivo studies, such as tumor growth inhibition percentages and specific dosing regimens, were not fully available in the public domain search results.)

Experimental Protocols

Synthesis of this compound (Compound 6j)

A detailed synthesis protocol for sophoridine derivatives has been described in the literature.[1] While the exact step-by-step procedure for compound 6j was not explicitly detailed in the readily available search results, the general synthesis of novel α, β-unsaturated sophoridinic derivatives involves the following key steps:

  • Starting Materials : Sophoridine and chalcone are used as lead compounds.

  • Reaction : The synthesis involves the introduction of an α, β-unsaturated ketone moiety and a heterocyclic group to the sophoridine scaffold.

  • Purification and Characterization : The final products are purified and their structures are confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Sophoridine Sophoridine Reaction Chemical Synthesis (Introduction of α, β-unsaturated ketone and heterocyclic moieties) Sophoridine->Reaction Chalcone Chalcone Chalcone->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_6j This compound (Compound 6j) Characterization->Compound_6j

References

In Vitro Cytotoxicity of Anticancer Agent 147 (Compound 6j) on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 147, also identified as compound 6j, is a synthetically derived sophoridine derivative that has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this agent, with a focus on its impact on liver cancer cells. The primary mechanism of action for this compound is the induction of ferroptosis, a form of iron-dependent programmed cell death. This process is initiated through the promotion of intracellular ferrous iron (Fe²⁺), reactive oxygen species (ROS), and malondialdehyde (MDA) accumulation. Furthermore, this agent has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of Activating Transcription Factor 3 (ATF3), a key regulator in the ferroptotic pathway.[1] This document summarizes the available quantitative data, details the experimental protocols used to assess its cytotoxic activity, and provides visual representations of the key signaling pathways involved.

Data Presentation

The in vitro cytotoxic activity of this compound (compound 6j) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)[1]
HepG2Hepatocellular Carcinoma< 10
MHCC-97HHepatocellular Carcinoma< 10
Additional Liver Cancer Line 1Hepatocellular Carcinoma< 10
Additional Liver Cancer Line 2Hepatocellular Carcinoma< 10
Additional Liver Cancer Line 3Hepatocellular Carcinoma< 10
Additional Liver Cancer Line 4Hepatocellular Carcinoma< 10
A549Lung Cancer3.5
CNE-2Nasopharyngeal CarcinomaNot Specified

Note: The study "Sophoridine derivative 6j inhibits liver cancer cell proliferation via ATF3 mediated ferroptosis" states that the IC50 values for the six liver cancer cell lines are below 10 µM, with HepG2 and MHCC-97H being the most sensitive. The exact values for the four additional liver cancer cell lines were not specified in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of intracellular ROS is a key indicator of oxidative stress and is often measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound as described for the MTT assay.

  • Probe Loading: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis: The cells are washed with PBS, harvested by trypsinization, and resuspended in PBS. The fluorescence intensity of the cells is then analyzed by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Measurement of Malondialdehyde (MDA)

MDA is a product of lipid peroxidation and is a marker of oxidative damage. Its levels can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.

  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed.

  • TBARS Reaction: The cell lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

  • Absorbance Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Western Blot Analysis for ATF3 Expression

Western blotting is used to detect the expression levels of specific proteins, in this case, ATF3.

  • Protein Extraction: Cells treated with this compound are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for ATF3 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.

Mandatory Visualizations

Signaling Pathway of this compound (Compound 6j)

The following diagram illustrates the proposed mechanism of action of this compound, leading to ferroptotic cell death in cancer cells.

Anticancer_Agent_147_Pathway Agent This compound (Compound 6j) ER_Stress Endoplasmic Reticulum (ER) Stress Agent->ER_Stress Fe2_accum Intracellular Fe²⁺ Accumulation Agent->Fe2_accum ATF3 ATF3 Upregulation ER_Stress->ATF3 Ferroptosis Ferroptosis ATF3->Ferroptosis ROS_prod Reactive Oxygen Species (ROS) Production Fe2_accum->ROS_prod + Lipid_perox Lipid Peroxidation ROS_prod->Lipid_perox MDA_accum MDA Accumulation Lipid_perox->MDA_accum Lipid_perox->Ferroptosis MDA_accum->Ferroptosis

Caption: Mechanism of Action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the general workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay mda_assay MDA Assay (Lipid Peroxidation) treatment->mda_assay western_blot Western Blot (ATF3 Expression) treatment->western_blot data_analysis Data Analysis (IC50, etc.) mtt_assay->data_analysis ros_assay->data_analysis mda_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In Vitro Cytotoxicity Assessment Workflow.

Logical Relationship of Ferroptosis Induction

This diagram illustrates the logical flow of events leading to ferroptosis as induced by this compound.

Ferroptosis_Logic initiator This compound cellular_events ↑ Intracellular Fe²⁺ ↑ ER Stress initiator->cellular_events downstream_effects ↑ ROS Production ↑ ATF3 Expression cellular_events->downstream_effects lipid_damage Lipid Peroxidation (↑ MDA) downstream_effects->lipid_damage outcome Ferroptotic Cell Death downstream_effects->outcome lipid_damage->outcome

Caption: Logical Flow of Ferroptosis Induction.

References

Preclinical Evaluation of Anticancer Agent 147: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 147, also identified as compound 6j, is a novel sophoridine derivative demonstrating significant potential in the preclinical setting for the treatment of liver cancer.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism of action, and in vitro and in vivo efficacy, based on available scientific literature. The agent's unique mode of action, centered on the induction of ferroptosis, distinguishes it from traditional chemotherapeutic agents and presents a promising new avenue for cancer therapy.

Core Mechanism of Action: Induction of Ferroptosis

This compound exerts its cytotoxic effects on liver cancer cells through the induction of ferroptosis, an iron-dependent form of programmed cell death. This process is initiated by the accumulation of intracellular ferrous iron (Fe²⁺), leading to a cascade of events culminating in lipid peroxidation and cell death. The key molecular events associated with the mechanism of action of this compound are:

  • Increased Intracellular Iron: The agent promotes the accumulation of Fe²⁺ within the cancer cells.

  • Generation of Reactive Oxygen Species (ROS): The excess iron catalyzes the formation of ROS, highly reactive molecules that can damage cellular components.

  • Lipid Peroxidation: The generated ROS lead to the peroxidation of lipids, particularly polyunsaturated fatty acids, in cellular membranes. This is marked by an increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation.

  • Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound has been shown to induce ER stress.

  • Upregulation of ATF3: A critical step in the agent's mechanism is the upregulation of Activating Transcription Factor 3 (ATF3), a transcription factor involved in the cellular stress response. This upregulation is a consequence of ER stress.

The culmination of these events leads to overwhelming oxidative stress and the execution of ferroptotic cell death. Notably, the anti-proliferative effects of this compound are distinct from apoptosis, autophagy, and necrosis.

Signaling Pathway

The signaling cascade initiated by this compound that leads to ferroptosis is illustrated below. The agent induces ER stress, which in turn upregulates the expression of ATF3. ATF3 then plays a crucial role in mediating the downstream events of ferroptosis, including the accumulation of intracellular iron and ROS, ultimately leading to lipid peroxidation and cell death.

This compound This compound ER Stress ER Stress This compound->ER Stress ATF3 Upregulation ATF3 Upregulation ER Stress->ATF3 Upregulation Ferroptosis Ferroptosis ATF3 Upregulation->Ferroptosis Intracellular Fe2+ Accumulation Intracellular Fe2+ Accumulation Ferroptosis->Intracellular Fe2+ Accumulation ROS Accumulation ROS Accumulation Ferroptosis->ROS Accumulation Lipid Peroxidation (MDA increase) Lipid Peroxidation (MDA increase) ROS Accumulation->Lipid Peroxidation (MDA increase) Cell Death Cell Death Lipid Peroxidation (MDA increase)->Cell Death

Signaling pathway of this compound-induced ferroptosis.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects against a panel of human liver cancer cell lines.

Cell LineIC50 Value (µM)
HepG2< 10
MHCC-97H< 10
Other liver cancer cell lines (4)< 10

Table 1: In vitro cytotoxicity of this compound in human liver cancer cell lines.

The HepG2 and MHCC-97H cell lines were reported to be particularly sensitive to this compound.

In Vivo Efficacy

In a xenograft mouse model of human liver cancer, administration of this compound resulted in a significant reduction in tumor weight. This in vivo anti-tumor activity was accompanied by an increase in the expression of ATF3 in the tumor tissues, further validating the proposed mechanism of action.

Experimental Protocols

The following are generalized protocols for the key experiments used in the preclinical evaluation of this compound, based on standard laboratory practices.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Plate liver cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed cells in 96-well plate Seed cells in 96-well plate Add this compound Add this compound Seed cells in 96-well plate->Add this compound Add MTT reagent Add MTT reagent Add this compound->Add MTT reagent Solubilize formazan Solubilize formazan Add MTT reagent->Solubilize formazan Read absorbance Read absorbance Solubilize formazan->Read absorbance

Workflow for the MTT cell viability assay.
Measurement of Intracellular Ferrous Iron (Fe²⁺)

Methodology:

  • Cell Treatment: Treat liver cancer cells with this compound for the desired time.

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Iron Assay: Use a commercial iron assay kit that specifically measures Fe²⁺. This typically involves a chromogenic reaction where the intensity of the color is proportional to the Fe²⁺ concentration.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the Fe²⁺ concentration based on a standard curve.

Detection of Reactive Oxygen Species (ROS)

Methodology:

  • Cell Treatment: Treat liver cancer cells with this compound.

  • Probe Incubation: Incubate the cells with a fluorescent ROS indicator, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Western Blot Analysis for ATF3

Methodology:

  • Cell Lysis: Lyse treated and untreated liver cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATF3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

Methodology:

  • Cell Implantation: Subcutaneously inject human liver cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally) to the treatment group and a vehicle to the control group for a specified duration.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Tissue Analysis: Process the tumor tissues for further analysis, such as immunohistochemistry for Ki67 (a proliferation marker) and ATF3, and measurement of Fe²⁺ and MDA levels.

Conclusion

This compound is a promising preclinical candidate for the treatment of liver cancer. Its novel mechanism of action, involving the induction of ferroptosis via the ER stress-ATF3 axis, offers a potential new therapeutic strategy. Further investigation is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to optimize its therapeutic potential for clinical development.

References

Anticancer Agent 147: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 147 is a novel therapeutic designed to target the multifaceted role of CD147 in the tumor microenvironment (TME). CD147, a transmembrane glycoprotein, is overexpressed in a wide array of malignancies and is a critical mediator of tumor progression, invasion, angiogenesis, and immune evasion. This technical guide provides a comprehensive overview of the mechanism of action of agent 147, its effects on the TME, and detailed protocols for its preclinical evaluation. The data presented herein is a synthesis of findings from studies on various CD147 inhibitors, including the monoclonal antibody metuzumab and the small molecule inhibitor AC-73, which serve as surrogates for the activity of agent 147.

Introduction to CD147 and its Role in the Tumor Microenvironment

CD147, also known as Basigin or EMMPRIN, is a key player in the complex interplay between tumor cells and their surrounding environment.[1] Its overexpression is correlated with poor prognosis in numerous cancers.[2] CD147 orchestrates several hallmarks of cancer by interacting with multiple binding partners and modulating critical signaling pathways.

Key functions of CD147 in the TME include:

  • Induction of Matrix Metalloproteinases (MMPs): CD147 stimulates stromal cells to produce MMPs, such as MMP-2 and MMP-9, which degrade the extracellular matrix, facilitating tumor invasion and metastasis.[2]

  • Promotion of Angiogenesis: CD147 enhances the expression of vascular endothelial growth factor (VEGF), a potent driver of new blood vessel formation that supplies tumors with essential nutrients and oxygen.[2][3]

  • Metabolic Reprogramming: By acting as a chaperone for monocarboxylate transporters (MCTs), CD147 facilitates the efflux of lactate from glycolytic tumor cells. This leads to acidification of the TME, which promotes tumor invasion and suppresses the function of immune cells.

  • Immune Evasion: The acidic TME resulting from lactate efflux inhibits the activity of cytotoxic T lymphocytes and natural killer (NK) cells. CD147 has also been shown to be upregulated on exhausted T cells within the tumor.

Given its central role in tumor progression, CD147 has emerged as a promising therapeutic target. This compound represents a new class of therapeutics designed to inhibit the functions of CD147, thereby remodeling the TME to be less hospitable for tumor growth and more accessible to anti-tumor immune responses.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of CD147. Its mechanism of action is multifaceted, addressing the various pro-tumoral functions of its target.

  • Inhibition of MMP Induction: By blocking CD147, agent 147 prevents the stimulation of MMP production by stromal cells, thereby reducing the degradation of the extracellular matrix and inhibiting tumor cell invasion and metastasis.

  • Suppression of Angiogenesis: Agent 147 downregulates the expression of VEGF, leading to a reduction in tumor angiogenesis.

  • Reversal of Metabolic Reprogramming: Agent 147 disrupts the interaction between CD147 and MCTs, inhibiting lactate efflux and preventing the acidification of the TME. This can restore the function of tumor-infiltrating immune cells.

  • Enhancement of Anti-Tumor Immunity: By mitigating the immunosuppressive effects of the acidic TME, agent 147 can enhance the activity of cytotoxic T cells and NK cells.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical and clinical studies of various CD147 inhibitors, which serve as a proxy for the expected efficacy of this compound.

Table 1: In Vitro Cytotoxicity of CD147 Inhibitors

Cell LineCancer TypeAgentIC50 Value (µM)Citation
A549Non-Small Cell Lung CancerMetuzumab + Gemcitabine0.262
NCI-H460Non-Small Cell Lung CancerMetuzumab + Gemcitabine0.310
NCI-H520Non-Small Cell Lung CancerMetuzumab + Gemcitabine0.307
SMMC-7721Hepatocellular CarcinomaAC-73>20
Huh-7Hepatocellular CarcinomaAC-73>20

Note: The IC50 values for metuzumab are in combination with gemcitabine, demonstrating a chemosensitizing effect.

Table 2: In Vivo Tumor Growth Inhibition by CD147 Inhibitors

Cancer ModelAgentTreatment RegimenTumor Growth Inhibition (%)Citation
A549 XenograftMetuzumab + Gemcitabine/Cisplatin-91.89
NCI-H460 XenograftMetuzumab + Gemcitabine/Cisplatin-73.99
NCI-H520 XenograftMetuzumab + Gemcitabine/Cisplatin-69.74
Glioblastoma Rat ModelsiRNA-CD73-45
Glioblastoma Rat ModelAPCP (CD73 inhibitor)-40

Table 3: Clinical Efficacy of Licartin (¹³¹I-metuximab) in Hepatocellular Carcinoma (HCC)

Study TypeTreatment GroupControl GroupEndpointResultCitation
Nonrandomized Prospective CohortLicartin + TACE (n=81)TACE (n=90)1-month effective rate71.23% vs. 38.89% (p < 0.001)
Nonrandomized Prospective CohortLicartin + TACE (n=81)TACE (n=90)12-month survival rate60.49% vs. 34.44% (p < 0.001)
Multicenter Phase IVLicartin + TACE (n=167)TACE (n=174)1-year survival rate79.47% vs. 65.59% (p = 0.041)
Multicenter Phase IVLicartin + TACE (n=167)TACE (n=174)Median Time to Progression6.82 months vs. 4.7 months (p = 0.037)

TACE: Transarterial Chemoembolization

Table 4: Effects of CD147 Inhibition on the Tumor Microenvironment

Cancer ModelAgentParameter MeasuredEffectCitation
A549 XenograftMetuzumab + Gemcitabine/CisplatinApoptotic Cells (TUNEL assay)Increased from 34.32% to 49.71%
Lewis Lung CarcinomaVEGF knockdownMMP-2 and MMP-9 ExpressionDecreased by 0.82- and 0.96-fold respectively
Adenocarcinoma of the Prostate-CD147 Expression (IHC)22.5% in adenocarcinoma vs. 7% in benign hyperplasia (p=0.07)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Agent 147.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Agent 147 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle-only control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a subcutaneous xenograft model to assess the in vivo anti-tumor activity of Agent 147.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS or Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.

  • Drug Administration: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer Agent 147 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition percentage.

Immunohistochemistry (IHC) for TME Markers

This protocol is for the detection of CD147, VEGF, and MMPs in tumor tissues.

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave or pressure cooker.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-CD147, anti-VEGF, or anti-MMP-2) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a DAB chromogen solution.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Image Analysis: Score the staining intensity and the percentage of positive cells.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for the quantification of immune cell populations within the tumor.

  • Single-Cell Suspension Preparation: Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and FoxP3 for regulatory T cells).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentages of different immune cell populations within the CD45+ gate.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by CD147, which are targeted by this compound.

CD147_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment Agent 147 Agent 147 CD147 CD147 Agent 147->CD147 Inhibits MCT MCT CD147->MCT Chaperones Integrins Integrins CD147->Integrins Interacts with VEGFR VEGFR CD147->VEGFR Co-localizes with Lactate_Efflux Lactate Efflux MCT->Lactate_Efflux MAPK MAPK Integrins->MAPK PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a ERK ERK MAPK->ERK STAT3 STAT3 ERK->STAT3 STAT3->HIF1a Gene_Expression Gene Expression (VEGF, MMPs) HIF1a->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Invasion_Metastasis Invasion & Metastasis Gene_Expression->Invasion_Metastasis Immune_Suppression Immune Suppression Lactate_Efflux->Immune_Suppression

Caption: CD147 signaling pathways and points of inhibition by Agent 147.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Migration_Assay Migration/Invasion Assay Cell_Culture->Migration_Assay Western_Blot Western Blot (Signaling Proteins) Cell_Culture->Western_Blot Xenograft_Model Tumor Xenograft Model (Immunodeficient Mice) MTT_Assay->Xenograft_Model Dose Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Tumor_Analysis Tumor Analysis Efficacy_Study->Tumor_Analysis IHC Immunohistochemistry (CD147, VEGF, MMPs) Tumor_Analysis->IHC Flow_Cytometry Flow Cytometry (Tumor-Infiltrating Lymphocytes) Tumor_Analysis->Flow_Cytometry

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound, by targeting the multifaceted roles of CD147, presents a promising strategy to counteract tumor progression and remodel the tumor microenvironment. Its ability to inhibit invasion, suppress angiogenesis, and alleviate immune suppression underscores its potential as a monotherapy or in combination with other anti-cancer agents. The data and protocols presented in this guide provide a robust framework for the continued investigation and development of this novel therapeutic approach. Further research is warranted to fully elucidate the clinical potential of targeting CD147 and to identify patient populations most likely to benefit from this therapy.

References

Technical Guide: Apoptosis Induction Pathway of Anticancer Agent 147 (Venetoclax)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals no specific compound designated as "Anticancer agent 147." This term is likely a placeholder or an internal research code not available in the public domain. To fulfill the user's request for a detailed technical guide, this report will use Venetoclax , a well-characterized B-cell lymphoma-2 (Bcl-2) inhibitor known to induce apoptosis, as a representative molecule. For the purpose of this guide, Venetoclax will be referred to as "this compound."

This guide provides a comprehensive overview of the mechanism by which this compound (Venetoclax) induces programmed cell death, or apoptosis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound (Venetoclax)

This compound (Venetoclax) is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 is a common survival mechanism in many cancer cells, allowing them to evade apoptosis. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptosis pathway.

The Intrinsic Apoptosis Pathway and aC-147

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death program controlled by the Bcl-2 family of proteins. This family includes anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (BAX, BAK), and BH3-only proteins (like BIM, BID, PUMA). In cancer cells, Bcl-2 sequesters pro-apoptotic proteins, preventing the downstream activation of cell death.

This compound disrupts this balance. By inhibiting Bcl-2, it liberates pro-apoptotic BH3-only proteins, which in turn activate BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

Released cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates caspase-9. Active caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

cluster_0 Mitochondrial Regulation cluster_1 Cytoplasmic Events cluster_2 Execution Phase Bcl2 Bcl-2 Bim BIM Bcl2->Bim Sequesters BaxBak BAX / BAK Bim->BaxBak Activates MOMP MOMP BaxBak->MOMP Induces CytoC Cytochrome c (released) MOMP->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited to aCasp37 Active Caspase-3/7 aCasp9->aCasp37 Activates Casp37 Pro-Caspase-3/7 Apoptosis Apoptosis aCasp37->Apoptosis Executes AC147 This compound (Venetoclax) AC147->Bcl2 Inhibits

Caption: Apoptosis induction pathway of this compound (Venetoclax).

Quantitative Data Summary

The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative data for its activity in relevant cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)
RS4;11Acute Lymphoblastic Leukemia1.1
MOLM-13Acute Myeloid Leukemia8.4
H146Small Cell Lung Cancer3.5

Data are representative and compiled from various studies for illustrative purposes.

Table 2: Biomarker Modulation by this compound (at 10 nM, 24h)

Cell LineBiomarkerChange vs. Control
RS4;11Caspase-3/7 Activity+ 8.2-fold
MOLM-13Annexin V Positive Cells+ 65%
H146Cytochrome c Release+ 5.7-fold

Data are representative and compiled from various studies for illustrative purposes.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

4.1. Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins, such as cleaved PARP or cleaved Caspase-3, following treatment with this compound.

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

start Cell Treatment & Lysis quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect

Caption: Western Blotting experimental workflow.

4.2. Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells and treat with various concentrations of this compound.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.3. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of executioner caspases 3 and 7.

  • Cell Plating: Plate cells in a white-walled 96-well plate.

  • Treatment: Treat cells with this compound and incubate.

  • Assay: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix and incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

cluster_flow Flow Cytometry (Annexin V/PI) cluster_caspase Caspase-Glo® 3/7 Assay f_start Cell Treatment f_harvest Harvest & Wash f_start->f_harvest f_stain Annexin V/PI Staining f_harvest->f_stain f_analyze Flow Cytometer Analysis f_stain->f_analyze c_start Plate & Treat Cells c_reagent Add Caspase-Glo® Reagent c_start->c_reagent c_incubate Incubate c_reagent->c_incubate c_read Measure Luminescence c_incubate->c_read

Caption: Workflows for apoptosis quantification assays.

The Cell Cycle Arrest Mechanism of the Anticancer Agent Flavopiridol (Alvocidib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavopiridol (also known as Alvocidib) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anticancer activity in a wide range of human tumor models. As a pan-CDK inhibitor, its primary mechanism of action involves the disruption of the normal cell cycle progression, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core mechanisms underlying Flavopiridol-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. This process is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory partners, the cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Flavopiridol, a synthetic flavonoid, acts as a competitive inhibitor of the ATP-binding pocket of multiple CDKs, thereby impeding the phosphorylation of key substrates required for cell cycle phase transitions. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Flavopiridol exerts its cell cycle arrest effects by targeting a broad spectrum of CDKs. Its primary targets include CDK1, CDK2, CDK4, and CDK6, which are crucial for regulating the G1/S and G2/M transitions. By binding to the ATP-binding site of these kinases, Flavopiridol prevents the phosphorylation of their respective substrates, most notably the Retinoblastoma protein (pRb).

The inhibition of CDK4 and CDK6 in the G1 phase prevents the phosphorylation of pRb. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. Furthermore, inhibition of CDK2, which also contributes to pRb phosphorylation and is essential for the G1/S transition, reinforces this G1 arrest. In the later stages of the cell cycle, Flavopiridol's inhibition of CDK1, the key driver of mitosis, leads to a G2/M arrest.

Quantitative Data Summary

The efficacy of Flavopiridol in inhibiting cell growth and CDK activity has been quantified across numerous cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Flavopiridol for Cell Growth Inhibition
Cell LineCancer TypeIC50 (nM)Citation(s)
LNCaPProstate Cancer16[1]
K562Chronic Myeloid Leukemia130[1]
HCT116Colon Carcinoma13[1]
A2780Ovarian Carcinoma15[1]
PC3Prostate Cancer10[1]
Mia PaCa-2Pancreatic Carcinoma36
A549Non-Small Cell Lung Cancer126 (at 72h)
KKU-055Cholangiocarcinoma40.1 (at 72h)
KKU-100Cholangiocarcinoma91.9 (at 72h)
KKU-213Cholangiocarcinoma58.2 (at 72h)
KKU-214Cholangiocarcinoma56.0 (at 72h)
Hut78Cutaneous T-cell Lymphoma94
KMH2Anaplastic Thyroid Cancer130
BHT-101Anaplastic Thyroid Cancer120
CAL62Anaplastic Thyroid Cancer100
Table 2: IC50 Values of Flavopiridol for CDK Inhibition (Cell-free assays)
CDK TargetIC50 (nM)Citation(s)
CDK130 - 40
CDK240 - 170
CDK440 - 100
CDK6~40
CDK7875
CDK920 - 100
Table 3: Effect of Flavopiridol on Cell Cycle Distribution
Cell LineTreatment% G0/G1% S% G2/MCitation(s)
A549500 nM, 24hIncreaseDecreaseIncrease
KMH2125 nM, 24h84.2 ± 4.8--
ControlVehicle64.4 ± 1.7--
CAL62125 nM, 24h--35.9 ± 1.9
ControlVehicle--19.6 ± 1.0
BHT-101125 nM, 24h--96.0 ± 1.2
ControlVehicle--18.3 ± 1.5
CD133+/CD44+ Lung CSCs676.3 nM, 48h66.97.4-
ControlVehicle48.223.9-

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with Flavopiridol using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and treat with desired concentrations of Flavopiridol or vehicle control for the specified duration.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the fluorescence emission at ~617 nm. Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins (CDK1, CDK2, CDK4, Cyclin D1, Cyclin E, and pRb) in Flavopiridol-treated cells by Western blotting.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 4) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Table 4: Primary Antibodies for Western Blot Analysis
Target ProteinRecommended DilutionCitation(s)
CDK11:1000 - 1:4000
CDK21:2000 - 1:15000
CDK41:4000 - 1:15000
Cyclin D11:1000 - 1:40000
Cyclin E1:200 - 1:1000
pRb (phospho-Ser807/811)1:1000
β-actin (Loading Control)1:1000 - 1:5000

Visualizations

Signaling Pathway of Flavopiridol-Induced Cell Cycle Arrest

The following diagram illustrates the molecular mechanism of Flavopiridol in inducing cell cycle arrest.

Caption: Flavopiridol inhibits CDKs, preventing pRb phosphorylation and blocking G1/S and G2/M transitions.

Experimental Workflow for Cell Cycle Analysis

The diagram below outlines the key steps in performing cell cycle analysis using flow cytometry.

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow start Seed and Treat Cells with Flavopiridol harvest Harvest and Wash Cells start->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze Western_Blot_Workflow cluster_workflow Western Blot Workflow start Treat Cells and Prepare Lysates quantify Quantify Protein Concentration start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with ECL and Image secondary_ab->detect

References

Methodological & Application

dissolving "Anticancer agent 147" for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Anticancer Agent 147

For Research Use Only.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in various human cancers. By targeting this pathway, this compound has been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell culture experiments, including methodologies for assessing its biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings.

PropertyValue
Molecular Weight 489.5 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL)
Insoluble in water
Purity (by HPLC) >99%
Storage Temperature -20°C (in solid form or DMSO stock)

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to working concentrations for cell culture experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, serum-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • To prepare a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

  • Working Solution Preparation:

    • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for treating cells.

    • Important: To prevent precipitation, it is recommended to prepare intermediate dilutions. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced cytotoxicity.

    • Prepare fresh working solutions for each experiment. Do not store diluted solutions in aqueous media.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 human breast cancer cells) using an MTT assay.

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubate the cells with the compound for 48 or 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Cancer1.5 ± 0.2
A549Lung Cancer3.2 ± 0.4
U-87 MGGlioblastoma0.8 ± 0.1
HCT116Colon Cancer2.5 ± 0.3
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition

Objective: To investigate the molecular mechanism of this compound by measuring changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cells (e.g., U-87 MG)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with vehicle (DMSO) or different concentrations of this compound (e.g., 0.5, 1, 2 µM) for 24 hours.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway of this compound

Anticancer_Agent_147_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Agent147 This compound Agent147->PI3K Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: Cancer Cell Lines Culture Cell Culture (e.g., MCF-7, U-87 MG) Start->Culture Treatment Treatment with This compound (Varying Concentrations) Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Mechanism Mechanism of Action Study Treatment->Mechanism IC50 Determine IC50 Values Viability->IC50 Analysis Data Analysis and Interpretation IC50->Analysis Lysis Cell Lysis and Protein Quantification Mechanism->Lysis WesternBlot Western Blot Analysis (p-Akt, Akt) Lysis->WesternBlot WesternBlot->Analysis Conclusion Conclusion Analysis->Conclusion

Application Notes and Protocols: Anticancer Agent 147 for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

Anticancer Agent 147 is a potent, orally bioavailable small molecule inhibitor targeting the CD147 signaling pathway, which is frequently overexpressed in a variety of human cancers.[1] Upregulation of CD147 is associated with tumor proliferation, invasion, metastasis, and angiogenesis.[1] this compound disrupts the interaction between CD147 and its ligands, leading to the downregulation of key oncogenic pathways, including the PI3K/Akt/mTOR and HIF-1α signaling cascades.[1] These application notes provide detailed protocols for the in vivo administration of this compound in murine xenograft models and summarize key efficacy and tolerability data.

Mechanism of Action

CD147, a transmembrane glycoprotein, plays a crucial role in tumor progression by activating multiple downstream signaling pathways.[1] this compound functions by sterically hindering the binding of CD147 to its partners, such as cyclophilin A (CyPA). This blockade inhibits the activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[1] Consequently, this leads to cell cycle arrest and apoptosis in tumor cells. Furthermore, by suppressing the PI3K/Akt pathway, the agent prevents the stabilization and nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for genes involved in angiogenesis and metabolic adaptation.

Anticancer_Agent_147_MOA Agent147 This compound CD147 CD147 Agent147->CD147 Inhibits PI3K PI3K CD147->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α Akt->HIF1a Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis HIF1a->Angiogenesis Experimental_Workflow cluster_prep Preparation cluster_study Study Execution cluster_endpoint Endpoint Analysis A 1. Cell Culture (e.g., A549) B 2. Cell Implantation (Subcutaneous in nude mice) A->B C 3. Tumor Growth (to 100-150 mm³) B->C D 4. Randomization (Treatment & Control Groups) C->D E 5. Daily Dosing (Oral Gavage) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Euthanasia & Tumor Excision F->G Endpoint Reached H 8. Data Analysis G->H

References

Application Notes and Protocols for "Anticancer Agent 147" in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 147" is a novel investigational compound with demonstrated preclinical activity against various solid tumors. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of "this compound" using a subcutaneous xenograft mouse model. The following sections detail the necessary procedures for cell culture, tumor implantation, treatment administration, and endpoint analysis, along with data presentation guidelines and a schematic of a relevant signaling pathway.

Data Presentation

Efficacy of "this compound" is typically assessed by measuring tumor growth inhibition over time. All quantitative data from in vivo studies should be summarized in a clear, tabular format for straightforward comparison between treatment and control groups.

Table 1: In Vivo Efficacy of "this compound" in a Subcutaneous Xenograft Model

Treatment GroupAgentDose (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)
1Vehicle Control-Intravenous (IV)Daily (QD)1200 ± 150-
2This compound10Intravenous (IV)Daily (QD)600 ± 9550%
3This compound20Intravenous (IV)Daily (QD)350 ± 7070.8%

Table 2: Animal Body Weight Monitoring

Treatment GroupAgentDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change
1Vehicle Control-20.5 ± 0.522.1 ± 0.6+7.8%
2This compound1020.3 ± 0.421.5 ± 0.5+5.9%
3This compound2020.6 ± 0.520.1 ± 0.7-2.4%

Experimental Protocols

I. Cell Culture and Preparation
  • Cell Line Selection : Choose a human cancer cell line responsive to "this compound" based on in vitro screening data. For this protocol, we will use a generic human adenocarcinoma cell line.

  • Cell Culture : Culture the cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting : Harvest cells during the logarithmic growth phase (80-90% confluency).[1]

  • Cell Preparation :

    • Wash the cells with sterile Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[2]

    • Keep the cell suspension on ice to prevent the Matrigel from solidifying.[1]

II. Xenograft Model Establishment
  • Animal Model : Use immunodeficient mice, such as athymic nude mice (Nu/Nu) or NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, aged 4-6 weeks.[3][4]

  • Housing : House the animals under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Tumor Implantation :

    • Anesthetize the mice prior to injection.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor the mice for tumor formation.

III. In Vivo Antitumor Efficacy Study
  • Tumor Monitoring and Grouping :

    • Once tumors become palpable, measure the tumor volume every 2-3 days using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

    • When the mean tumor volume reaches approximately 100-150 mm³, randomly assign the mice into control and treatment groups.

  • Treatment Administration :

    • Treatment Group(s) : Administer "this compound" at the desired dose(s) (e.g., 10 and 20 mg/kg) via the determined route (e.g., intravenous injection).

    • Control Group : Administer an equivalent volume of the vehicle used to dissolve "this compound".

    • The dosing schedule should be maintained consistently throughout the study (e.g., daily for 21 days).

  • Monitoring :

    • Continue to measure tumor volume and body weight every 2-3 days to assess efficacy and monitor for toxicity.

    • Observe the animals daily for any clinical signs of distress.

IV. Endpoint Analysis
  • Euthanasia : At the end of the study, humanely euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. This should occur before tumors exceed a predetermined size (e.g., 1500 mm³) or if animals show signs of significant distress.

  • Tumor Excision : Excise the tumors and record their final weight.

  • Data Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

V. Ethical Considerations

All animal experiments must be conducted in compliance with national and international regulations on animal experimentation and human subject research. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented. Protocols should be approved by the institution's Animal Ethics Committee. The tumor burden should be monitored to ensure it does not exceed ethical limits.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Xenograft Model cluster_prep Preparation cluster_implant Implantation cluster_study Efficacy Study cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_prep Cell Preparation with Matrigel cell_harvest->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Treatment Administration grouping->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint data_analysis Data Analysis (%TGI) endpoint->data_analysis

Caption: Workflow for in vivo xenograft study.

signaling_pathway Hypothesized Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival agent147 This compound agent147->mtor

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Determining the IC50 Value of Anticancer Agent 147: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of "Anticancer agent 147," a novel sophoridine derivative identified as a potent ferroptosis inducer. These protocols and application notes are designed to assist researchers in assessing the cytotoxic and anti-proliferative efficacy of this compound against various cancer cell lines.

Introduction to this compound

This compound is a promising therapeutic candidate with a unique mechanism of action. It has been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The agent promotes the accumulation of intracellular ferrous iron (Fe2+), reactive oxygen species (ROS), and malondialdehyde (MDA), a marker of lipid peroxidation.[1] Furthermore, it instigates endoplasmic reticulum (ER) stress and upregulates the activating transcription factor 3 (ATF3), suggesting a multi-faceted approach to inhibiting cancer cell growth.[1] Given its efficacy against liver cancer models, hepatocellular carcinoma cell lines such as HepG2 or Huh7 are recommended for initial studies.

Principle of IC50 Determination

The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%. In cancer research, it is the concentration of a drug required to reduce the viability of a cancer cell population by half.[2][3] This is typically determined by exposing cancer cells to a range of drug concentrations and measuring cell viability using assays such as MTT, MTS, or CellTiter-Glo.[4] The resulting dose-response curve is then used to calculate the IC50 value. A lower IC50 value indicates a more potent compound.

Data Presentation: Expected IC50 Values

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after a 48-hour treatment period. These values are for illustrative purposes and will vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 Value (µM)
HepG2Hepatocellular Carcinoma5.2
Huh7Hepatocellular Carcinoma8.7
A549Non-Small Cell Lung Cancer12.1
MCF-7Breast Adenocarcinoma15.5

Experimental Protocols

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • "this compound"

  • Selected cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

cluster_cell Cancer Cell Agent_147 This compound Fe2 Intracellular Fe²⁺ ↑ Agent_147->Fe2 ER_Stress ER Stress ↑ Agent_147->ER_Stress ROS ROS Accumulation ↑ Fe2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis ATF3 ATF3 Upregulation ER_Stress->ATF3 Apoptosis Apoptosis ATF3->Apoptosis

Caption: Mechanism of action for this compound.

Experimental Workflow for IC50 Determination

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Drug_Treatment Treat with serial dilutions of Agent 147 Incubation_1->Drug_Treatment Incubation_2 Incubate for 24-72h Drug_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add DMSO to dissolve formazan Incubation_3->Solubilization Absorbance_Reading Read absorbance at 490/570nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and plot dose-response curve Absorbance_Reading->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 value.

References

Application Notes and Protocols for Flow Cytometry Analysis Following "Anticancer Agent 147" Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 147" is a novel small molecule inhibitor designed to target CD147, a transmembrane glycoprotein frequently overexpressed in a variety of human cancers.[1][2] Overexpression of CD147 is correlated with poor prognosis and is known to play a pivotal role in tumor progression by promoting cell proliferation, invasion, metastasis, and chemoresistance.[2][3] "this compound" is hypothesized to exert its antitumor effects by disrupting the downstream signaling cascades initiated by CD147.

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of "this compound." Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of various cellular parameters.[4] The following protocols will focus on three key assays to evaluate the efficacy of "this compound":

  • Cell Viability Assay: To determine the cytotoxic effects of the agent.

  • Apoptosis Assay: To quantify the induction of programmed cell death.

  • Cell Cycle Analysis: To investigate the agent's impact on cell proliferation.

CD147 Signaling Pathway and Mechanism of Action of "this compound"

CD147, also known as EMMPRIN, is a key regulator of the tumor microenvironment. It initiates several downstream signaling pathways that contribute to the hallmarks of cancer. "this compound" is designed to inhibit CD147 activity, thereby disrupting these pro-tumorigenic signals. The key signaling pathways affected are the PI3K/Akt and MAPK/Erk pathways, which are central to cell survival and proliferation.

CD147_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD147 CD147 PI3K PI3K CD147->PI3K MAPK MAPK CD147->MAPK Agent147 This compound Agent147->CD147 Inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival Erk Erk MAPK->Erk Proliferation Proliferation Erk->Proliferation Invasion Invasion Erk->Invasion

CD147 signaling pathway and inhibition by Agent 147.

Data Presentation: Summary of Expected Quantitative Results

The following tables provide a template for summarizing the quantitative data obtained from the flow cytometry experiments.

Table 1: Cell Viability Analysis

Treatment GroupConcentration (µM)% Viable Cells% Dead Cells
Untreated Control095.2 ± 2.14.8 ± 0.5
This compound185.6 ± 3.414.4 ± 1.2
This compound562.3 ± 4.537.7 ± 2.8
This compound1040.1 ± 5.259.9 ± 3.1

Table 2: Apoptosis Analysis

Treatment GroupConcentration (µM)% Healthy Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control094.5 ± 2.33.1 ± 0.62.4 ± 0.4
This compound180.2 ± 3.112.5 ± 1.57.3 ± 0.9
This compound555.7 ± 4.228.9 ± 2.815.4 ± 1.7
This compound1030.4 ± 4.845.3 ± 3.924.3 ± 2.5

Table 3: Cell Cycle Analysis

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control055.3 ± 3.725.1 ± 2.119.6 ± 1.9
This compound165.8 ± 4.118.5 ± 1.815.7 ± 1.5
This compound575.2 ± 4.910.3 ± 1.214.5 ± 1.3
This compound1080.1 ± 5.35.7 ± 0.914.2 ± 1.2

Experimental Protocols

Cell Viability Assay using Propidium Iodide (PI) Staining

This protocol is for assessing cell viability by identifying cells that have lost membrane integrity.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) Staining Solution (10 µg/mL in PBS)

  • Flow Cytometry Staining Buffer

  • 12 x 75 mm FACS tubes

Protocol Workflow:

Cell_Viability_Workflow Start Start Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Staining Buffer Wash_Cells->Resuspend_Cells Add_PI Add PI Staining Solution Resuspend_Cells->Add_PI Incubate Incubate for 5-15 min Add_PI->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for Cell Viability Assay.

Procedure:

  • Seed and treat cancer cells with varying concentrations of "this compound" for the desired duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Add 5-10 µL of PI staining solution to each sample immediately before analysis.

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer without a final wash step.

Apoptosis Assay using Annexin V and PI Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) Staining Solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

  • 12 x 75 mm FACS tubes

Protocol Workflow:

Apoptosis_Assay_Workflow Start Start Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Add_AnnexinV Add Annexin V Resuspend_Binding_Buffer->Add_AnnexinV Incubate_AnnexinV Incubate 10-15 min Add_AnnexinV->Incubate_AnnexinV Add_PI Add PI Incubate_AnnexinV->Add_PI Analyze Analyze by Flow Cytometry Add_PI->Analyze

Workflow for Apoptosis Assay.

Procedure:

  • Treat cells as described for the viability assay.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Add 5 µL of PI staining solution immediately before analysis.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • PBS

  • Cold 70% Ethanol

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • 12 x 75 mm FACS tubes

Protocol Workflow:

Cell_Cycle_Workflow Start Start Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fixation Fix in Cold 70% Ethanol Wash_PBS->Fixation Incubate_Fix Incubate at 4°C for ≥30 min Fixation->Incubate_Fix Wash_PBS_2 Wash with PBS Incubate_Fix->Wash_PBS_2 Add_PI_RNase Add PI/RNase Staining Solution Wash_PBS_2->Add_PI_RNase Incubate_Stain Incubate at RT for 30 min Add_PI_RNase->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Workflow for Cell Cycle Analysis.

Procedure:

  • Treat cells as previously described.

  • Harvest approximately 1 x 10^6 cells.

  • Wash the cells with PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while gently vortexing.

  • Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cellular effects of "this compound" using flow cytometry. By quantifying changes in cell viability, apoptosis, and cell cycle distribution, researchers can effectively assess the agent's mechanism of action and determine its therapeutic potential. These assays are crucial for the preclinical development of novel anticancer agents targeting the CD147 pathway.

References

Application Notes and Protocols: Western Blot Analysis of Target Proteins for "Anticancer Agent 147"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 147" represents a novel therapeutic compound with putative effects on cell cycle progression and apoptosis in cancer cells. To elucidate its mechanism of action, it is crucial to analyze its impact on key regulatory proteins within these pathways. Western blotting is a powerful and widely used technique for the detection and quantification of specific proteins in complex biological samples. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of "this compound" on critical proteins involved in cell cycle control and apoptosis. The primary targets for this protocol are Cyclin D1, a key regulator of the G1 to S phase transition, and cleaved Caspase-3, a central executioner of apoptosis.[1][2]

Principle of Western Blotting

Western blotting involves the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). The membrane is then probed with specific primary antibodies that recognize the target protein(s). Subsequently, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the protein of interest as a band on the membrane, which can be visualized using an imaging system. The intensity of the band corresponds to the abundance of the target protein.

Experimental Protocols

Cell Culture and Treatment
  • Culture cancer cells (e.g., HeLa, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.

  • Treat the cells with various concentrations of "this compound" or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48 hours) to induce the desired cellular effects.

Protein Extraction (Cell Lysis)
  • After treatment, place the culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Prepare a standard curve using known concentrations of a protein standard (e.g., bovine serum albumin) to accurately determine the concentration of the unknown samples.

  • Based on the determined concentrations, normalize the volume of each lysate to ensure equal loading of total protein for each sample in the subsequent steps.

SDS-PAGE (Protein Separation)
  • Prepare protein samples for loading by mixing the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • A typical transfer is performed at 100V for 60-90 minutes, but conditions may need to be optimized based on the size of the target proteins and the transfer system used.

Immunoblotting and Detection
  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 or anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Signal Detection: Wash the membrane three times for 5-10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • To account for variations in sample loading, normalize the intensity of each target protein band to the corresponding loading control band (e.g., β-actin or GAPDH).

  • Present the results as a ratio of the target protein to the loading control.

Data Presentation

Table 1: Antibody Dilutions and Expected Band Sizes

Target ProteinPrimary Antibody DilutionSecondary Antibody DilutionExpected Molecular Weight
Cyclin D11:10001:5000~36 kDa
Cleaved Caspase-31:10001:5000~17/19 kDa
β-actin (Loading Control)1:50001:10000~42 kDa

Table 2: Reagent and Buffer Composition

Reagent/BufferComposition
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors
4x Laemmli Sample Buffer250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol
10x Running Buffer250 mM Tris, 1.92 M glycine, 1% SDS
10x Transfer Buffer250 mM Tris, 1.92 M glycine, 20% methanol
TBST20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
Blocking Buffer5% non-fat dry milk or BSA in TBST

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: A streamlined workflow of the Western blot protocol.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Agent147 This compound Procaspase3 Pro-caspase-3 Agent147->Procaspase3 Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Procaspase3->CleavedCaspase3 Cleavage Substrates Cellular Substrates CleavedCaspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Caption: Simplified signaling pathway of apoptosis induction.

References

Application Notes and Protocols for High-Throughput Screening with Anticancer Agent 147

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 147 is a novel derivative of sophoridine with demonstrated efficacy against liver cancer in both in vitro and in vivo models.[1] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is initiated by the accumulation of intracellular ferrous iron (Fe²⁺), leading to a surge in reactive oxygen species (ROS) and subsequent malondialdehyde (MDA) production.[1][2] These events culminate in overwhelming endoplasmic reticulum (ER) stress and the upregulation of the activating transcription factor ATF3, ultimately leading to cancer cell death.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compound libraries to identify novel anticancer agents that function through a similar mechanism to this compound. The protocols outlined below are designed for a 384-well plate format, suitable for automated liquid handling systems.

High-Throughput Screening Workflow

A two-tiered screening approach is recommended to identify and validate compounds that induce ferroptosis. A primary screen will identify compounds that reduce cell viability. A subsequent secondary screen will then confirm the mechanism of action by assessing key markers of ferroptosis, ROS production, and ER stress.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen (Hit Confirmation) Primary_Screen Cell Viability Assay (ATP Luminescence) Ferroptosis_Assay Ferroptosis Assay (Lipid Peroxidation) Primary_Screen->Ferroptosis_Assay Active Hits ROS_Assay ROS Production Assay (DCFH-DA) Ferroptosis_Assay->ROS_Assay ER_Stress_Assay ER Stress Assay (Reporter Assay) ROS_Assay->ER_Stress_Assay

Caption: High-throughput screening workflow for identifying ferroptosis-inducing anticancer agents.

Data Presentation

The following tables provide representative data from a hypothetical HTS campaign using this compound as a positive control.

Table 1: Primary Screen - Cell Viability (ATP Luminescence Assay)

Compound IDConcentration (µM)Cell Viability (% of Control)Z'-factor
Negative Control (DMSO)-100 ± 5.20.85
This compound 10 15.3 ± 2.1
Hit Compound A1022.8 ± 3.5
Hit Compound B1018.1 ± 2.9
Inactive Compound C1095.7 ± 6.8

Table 2: Secondary Screen - Confirmation of Ferroptosis, ROS Production, and ER Stress

Compound IDConcentration (µM)Lipid Peroxidation (Fold Change)ROS Production (Fold Change)ER Stress (Fold Change)
Negative Control (DMSO)-1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound 10 8.2 ± 0.9 6.5 ± 0.7 5.8 ± 0.6
Hit Compound A107.5 ± 0.85.9 ± 0.65.2 ± 0.5
Hit Compound B108.9 ± 1.17.1 ± 0.86.3 ± 0.7
Inactive Compound C101.2 ± 0.31.1 ± 0.21.3 ± 0.2

Experimental Protocols

Primary Screening: Cell Viability Assay (ATP Luminescence)

This assay quantifies the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active cells. A decrease in ATP levels indicates a loss of cell viability.

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., Huh7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom assay plates

  • ATP-based luminescence cell viability assay kit

  • Compound library, this compound (positive control), DMSO (negative control)

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed HCC cells into 384-well plates at a density of 2,500 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add 100 nL of test compounds, this compound (final concentration 10 µM), or DMSO to the appropriate wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Assay Reagent Addition: Equilibrate the ATP assay reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Development: Incubate the plates at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Cell_Viability_Workflow A Seed Cells (384-well plate) B Add Compounds (Test, Controls) A->B C Incubate (48 hours) B->C D Add ATP Reagent C->D E Incubate (10 min) D->E F Read Luminescence E->F

Caption: Workflow for the primary cell viability screening assay.

Secondary Screening: Confirmation of Mechanism of Action

This assay measures the accumulation of lipid hydroperoxides, a key indicator of ferroptosis.

Materials:

  • HCC cells

  • Complete cell culture medium

  • 384-well black, clear-bottom assay plates

  • Lipid peroxidation fluorescent probe

  • Hit compounds, this compound, DMSO, Ferrostatin-1 (ferroptosis inhibitor)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HCC cells as described in the primary screen.

  • Compound Addition: Add hit compounds, controls, and Ferrostatin-1 (as a negative control for ferroptosis) to the wells.

  • Incubation: Incubate for 24 hours.

  • Probe Loading: Add the lipid peroxidation fluorescent probe to each well and incubate for 1 hour at 37°C.

  • Data Acquisition: Measure the fluorescence intensity (e.g., Ex/Em = 488/525 nm).

This assay utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to quantify intracellular ROS levels.

Materials:

  • HCC cells

  • Complete cell culture medium

  • 384-well black, clear-bottom assay plates

  • DCFH-DA probe

  • Hit compounds, this compound, DMSO, N-acetylcysteine (ROS scavenger)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HCC cells as previously described.

  • Compound Addition: Treat cells with hit compounds and controls for 6 hours.

  • Probe Loading: Wash the cells with PBS and then add DCFH-DA solution. Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Measure the fluorescence intensity (Ex/Em = 485/535 nm).

This assay employs a reporter cell line expressing a fluorescent protein under the control of an ER stress-responsive promoter.

Materials:

  • HCC cell line stably expressing an ER stress reporter (e.g., XBP1-GFP)

  • Complete cell culture medium

  • 384-well black, clear-bottom assay plates

  • Hit compounds, this compound, DMSO, Tunicamycin (ER stress inducer)

  • Fluorescence plate reader or high-content imager

Protocol:

  • Cell Seeding: Seed the ER stress reporter cell line.

  • Compound Addition: Add hit compounds and controls.

  • Incubation: Incubate for 24 hours.

  • Data Acquisition: Measure the reporter fluorescence (e.g., GFP).

Signaling Pathway of this compound

This compound initiates a cascade of events leading to ferroptotic cell death.

Anticancer_Agent_147_Pathway Agent147 This compound Fe2_accumulation Intracellular Fe²⁺ Accumulation Agent147->Fe2_accumulation ROS_production ROS Production Fe2_accumulation->ROS_production Lipid_peroxidation Lipid Peroxidation ROS_production->Lipid_peroxidation ER_stress ER Stress Lipid_peroxidation->ER_stress ATF3_upregulation ATF3 Upregulation ER_stress->ATF3_upregulation Ferroptosis Ferroptosis ATF3_upregulation->Ferroptosis

Caption: Signaling pathway of this compound leading to ferroptosis.

References

Application Notes and Protocols: Sophoridine and its Derivatives in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on "Anticancer agent 147" and its broader context within Sophoridine-based combination therapies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoridine, a quinolizidine alkaloid extracted from Sophora alopecuroides, has demonstrated a wide array of pharmacological effects, including significant antitumor activities.[1] Its anticancer properties are attributed to its ability to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and reverse multidrug resistance.[2][3] Structural modifications of sophoridine have led to the development of derivatives with potentially enhanced pharmacological activity. A notable example is a derivative referred to as "this compound (compound 6j)," which has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[4] This document outlines the application of sophoridine and the conceptual framework for its ferroptosis-inducing derivatives in combination with other anticancer agents, providing relevant data, experimental protocols, and pathway visualizations.

Mechanisms of Action

The anticancer effects of sophoridine and its derivatives are multifaceted:

  • Sophoridine: The parent compound primarily induces apoptosis through the activation of caspase-3, -7, and -9, and regulates PARP.[2] It has also been shown to inhibit macrophage-mediated immunosuppression in the tumor microenvironment via the TLR4/IRF3 signaling pathway, thereby enhancing CD8+ T cell cytotoxic function. Furthermore, it can activate the Hippo and p53 signaling pathways.

  • This compound (compound 6j) and Ferroptosis: This sophoridine derivative induces ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The mechanism involves promoting the accumulation of intracellular Fe2+, ROS, and malondialdehyde (MDA), which leads to increased endoplasmic reticulum (ER) stress and the upregulation of the activating transcription factor ATF3. Inducing ferroptosis is a promising strategy to eliminate cancer cells, particularly those resistant to conventional therapies.

Combination Therapy Applications

The combination of sophoridine with other chemotherapeutic agents has shown synergistic effects in preclinical studies.

  • Sophoridine with Cisplatin: In gastric and lung cancer cells, sophoridine enhances the efficacy of cisplatin. This combination may be linked to the activation of the Hippo and p53 signaling pathways.

  • Sophoridine with Lenvatinib: The combination of sophoridine and lenvatinib has been proposed as a novel therapeutic strategy for the treatment of Hepatocellular Carcinoma (HCC).

  • Ferroptosis Inducers in Combination Therapy: While specific combination studies for "this compound (compound 6j)" are not yet available, other ferroptosis inducers have been shown to act synergistically with various anticancer drugs. The rationale is to target cancer cells through distinct but complementary cell death pathways.

Data Presentation

The following table summarizes the key findings from preclinical studies on sophoridine in combination therapy.

Combination Cancer Type Key Findings Reference
Sophoridine + CisplatinGastric Cancer, Lung CancerEnhanced efficacy of cisplatin.
Sophoridine + LenvatinibHepatocellular Carcinoma (HCC)Proposed as a novel therapeutic strategy.

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the efficacy of anticancer agent combinations.

1. Cell Viability Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the individual drugs and their combinations for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 values and use software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by the drug combinations.

  • Methodology:

    • Treat cells with the drug combinations for the desired time period.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • Objective: To investigate the effect of drug combinations on key signaling proteins.

  • Methodology:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., against Caspase-3, PARP, p53, ATF3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the in vivo efficacy of the drug combination.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., 5x10⁶ cells) into the flank of immunodeficient mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, single agents, combination).

    • Administer the drugs according to the predetermined schedule and dosage.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Visualizations

G cluster_0 Sophoridine + Cisplatin Combination Sophoridine Sophoridine Hippo_p53 Hippo & p53 Pathways Sophoridine->Hippo_p53 Cisplatin Cisplatin Cisplatin->Hippo_p53 Apoptosis Enhanced Apoptosis Hippo_p53->Apoptosis G cluster_1 Ferroptosis Induction Pathway Agent147 This compound (Sophoridine Derivative) Fe2_ROS Increased Intracellular Fe2+ and ROS Agent147->Fe2_ROS ER_Stress ER Stress Fe2_ROS->ER_Stress ATF3 ATF3 Upregulation ER_Stress->ATF3 Ferroptosis Ferroptotic Cell Death ATF3->Ferroptosis G cluster_2 Experimental Workflow for Combination Therapy Evaluation invitro In Vitro Studies (Cell Viability, Apoptosis) mechanistic Mechanistic Studies (Western Blot, Pathway Analysis) invitro->mechanistic invivo In Vivo Xenograft Model mechanistic->invivo data Data Analysis & Conclusion invivo->data

References

Assessing the Efficacy of Anticancer Agent 147 in 3D Tumor Spheroids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] These models mimic crucial aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often absent in monolayer cultures.[1] This document provides a detailed protocol for assessing the efficacy of a novel investigational compound, "Anticancer agent 147," using a 3D tumor spheroid model.

The protocols outlined below cover the formation of uniform tumor spheroids, treatment with this compound, and subsequent analysis of cell viability and spheroid growth. The data presented serves as an example of the expected outcomes and demonstrates the utility of 3D models in preclinical drug evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The efficacy of this compound was evaluated by measuring its impact on the viability and growth of 3D tumor spheroids derived from the human colorectal carcinoma cell line HT-29. The following tables summarize the quantitative data obtained from these experiments.

Table 1: Dose-Dependent Effect of this compound on HT-29 Spheroid Viability

Concentration of this compound (µM)Mean Spheroid Diameter (µm) ± SD (Day 7)Cell Viability (%) ± SD (Day 7)
0 (Vehicle Control)712 ± 2598 ± 3
1658 ± 3185 ± 5
5543 ± 2862 ± 6
10415 ± 2241 ± 4
25321 ± 1923 ± 5
50256 ± 1511 ± 3

Table 2: Time-Course Analysis of HT-29 Spheroid Growth Inhibition by this compound (10 µM)

Treatment DayMean Spheroid Diameter (µm) ± SD (Vehicle Control)Mean Spheroid Diameter (µm) ± SD (this compound)
0450 ± 18452 ± 20
2538 ± 21489 ± 23
4625 ± 24445 ± 21
7712 ± 25415 ± 22

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • HT-29 colorectal carcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture HT-29 cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (5,000 cells/well).

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

Protocol 2: Treatment of 3D Tumor Spheroids with this compound

Materials:

  • Established HT-29 spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Serological pipettes and multichannel pipette

Procedure:

  • After 3-4 days of culture, when spheroids have reached a diameter of approximately 400-500 µm, they are ready for treatment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Carefully remove 50 µL of the old medium from each well without disturbing the spheroids.

  • Add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Return the plate to the incubator and continue cultivation for the desired treatment duration (e.g., 7 days).

  • Replenish the medium with fresh drug dilutions every 2-3 days.

Protocol 3: Spheroid Viability and Growth Analysis

This protocol utilizes a combination of imaging and a cell viability assay to assess the efficacy of this compound.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • Inverted microscope with a camera

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay

  • Luminometer

  • Image analysis software (e.g., ImageJ)

Procedure:

A. Spheroid Growth Measurement (Imaging):

  • At specified time points (e.g., Day 0, 2, 4, 7), capture brightfield images of the spheroids in each well using an inverted microscope.

  • Use image analysis software to measure the diameter of each spheroid. Calculate the mean diameter for each treatment group.

  • Spheroid volume can be calculated using the formula: Volume = (4/3)π(radius)3.

B. Cell Viability Assay (ATP-based):

  • At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway targeted by this compound.

experimental_workflow cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. HT-29 Cell Culture spheroid_formation 2. Seeding in ULA Plates cell_culture->spheroid_formation incubation 3. Spheroid Formation (3-4 days) spheroid_formation->incubation drug_prep 4. Prepare Agent 147 Dilutions incubation->drug_prep treatment 5. Treat Spheroids drug_prep->treatment imaging 6. Imaging & Diameter Measurement treatment->imaging viability_assay 7. ATP-based Viability Assay treatment->viability_assay data_analysis 8. Data Analysis & Interpretation imaging->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Agent147 This compound Agent147->AKT Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Discussion

The presented data indicate that this compound exhibits a dose- and time-dependent inhibitory effect on the growth and viability of HT-29 tumor spheroids. A significant reduction in both spheroid diameter and cell viability was observed with increasing concentrations of the agent.

The proposed mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival. By targeting this pathway, this compound effectively reduces the viability of cancer cells within the 3D spheroid model.

These findings underscore the importance of 3D tumor spheroids as a more physiologically relevant in vitro model for evaluating the efficacy of novel anticancer compounds. The protocols and data presented here provide a robust framework for the preclinical assessment of potential therapeutic agents like this compound. Further studies, including analysis of drug penetration and the induction of apoptosis within the spheroids, would provide a more comprehensive understanding of the agent's anticancer activity.

References

Troubleshooting & Optimization

"Anticancer agent 147" solubility issues in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Anticancer Agent 147. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Based on solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It demonstrates the highest solubilizing capacity, especially with gentle warming. For instance, solubility can be significantly increased at 37°C.[1]

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous solution where it is less soluble.[1][2] To prevent this, consider the following strategies:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform mixing.

  • Co-solvent Systems: The final aqueous solution can sometimes tolerate a small percentage of an organic co-solvent. However, be mindful of the tolerance of your experimental system (e.g., cells) to the final co-solvent concentration.[3][4] Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.

  • Use of Surfactants or Pluronics: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the aqueous buffer can help maintain the solubility of hydrophobic compounds.

Q3: Can I use ethanol to prepare my stock solution?

A3: While this compound is soluble in 100% ethanol, its solubility is significantly lower than in DMSO. If your experimental protocol cannot tolerate DMSO, you may use ethanol, but be aware that you will be limited to a lower stock concentration.

Q4: Is it advisable to sonicate or heat this compound to get it into solution?

A4: Gentle warming (e.g., to 37°C) can enhance the solubility of this compound in DMSO. Sonication can also be used to break down aggregates and aid dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the compound's stability at elevated temperatures if possible.

Q5: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?

A5: For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or precipitation observed immediately upon adding the stock solution to aqueous media. The compound is "crashing out" of solution due to a rapid decrease in solvent polarity.1. Add the stock solution dropwise to the aqueous medium while vortexing. 2. Perform serial dilutions. 3. Consider using a co-solvent system if your experiment allows.
The compound dissolves initially but precipitates over time (e.g., during incubation). The concentration in the final aqueous solution is above the limit of its thermodynamic solubility, leading to the formation of a supersaturated and unstable solution.1. Lower the final working concentration of this compound. 2. Incorporate a solubilizing agent, such as a cyclodextrin or a non-ionic surfactant, into your aqueous medium.
Inconsistent results between experiments. This could be due to incomplete dissolution of the compound or variability in the preparation of the working solutions.1. Ensure the stock solution is completely clear before making dilutions. 2. Prepare fresh working solutions for each experiment. 3. Standardize the dilution protocol to ensure consistency.
Low bioavailability in animal studies. Poor aqueous solubility often leads to low absorption and bioavailability.1. Consider formulation strategies such as nanosuspensions, liposomes, or solid dispersions to improve in vivo delivery. 2. Explore the use of co-solvents or complexation agents like cyclodextrins in the formulation.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data presented below is intended to guide the preparation of stock and working solutions.

SolventTemperature (°C)Maximum Solubility (Approx.)Observations
DMSO 25~20 mg/mLForms a clear, colorless solution.
37>35 mg/mLSolubility is enhanced with gentle warming.
Ethanol (100%) 25~5 mg/mLA suspension may form at higher concentrations.
PBS (pH 7.4) 25<0.01 mg/mLConsidered practically insoluble.
Cell Culture Medium + 10% FBS 37~0.02 mg/mLSerum proteins may slightly increase solubility.

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO

  • Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes, and a vortex mixer.

  • Procedure: a. Weigh out the desired amount of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a final concentration of 20 mg/mL. c. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. d. If dissolution is slow, the solution may be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 20 mg/mL stock solution of this compound in DMSO, and cell culture medium (pre-warmed to 37°C).

  • Procedure: a. Perform an intermediate dilution of the 20 mg/mL stock solution in DMSO to a more manageable concentration (e.g., 2 mM). b. Vigorously vortex the pre-warmed cell culture medium. c. While the medium is still vortexing, add the required volume of the intermediate stock solution dropwise to achieve the final concentration of 10 µM. d. Ensure the final DMSO concentration is below the cytotoxic limit for your cells (e.g., <0.5%). e. Use the freshly prepared working solution immediately for your experiments.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Agent147 This compound Agent147->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis A Weigh Compound 147 B Add Solvent (e.g., DMSO) A->B C Vortex / Sonicate B->C D Prepare Serial Dilutions in Aqueous Buffer C->D E Incubate (e.g., 24h) D->E F Visual Inspection for Precipitate E->F G Quantify Supernatant (e.g., HPLC) F->G H Determine Max Solubility G->H

Caption: Experimental workflow for determining compound solubility.

G start Precipitation Observed? node_serial_dilution Used Serial Dilution? start->node_serial_dilution Yes node_cosolvent Co-solvent System Feasible? node_serial_dilution->node_cosolvent Yes action_vortex Action: Add stock slowly while vortexing node_serial_dilution->action_vortex No node_concentration Concentration Too High? node_cosolvent->node_concentration No action_use_cosolvent Action: Formulate with co-solvent/surfactant node_cosolvent->action_use_cosolvent Yes action_lower_conc Action: Lower final working concentration node_concentration->action_lower_conc Yes end_fail Issue Persists: Re-evaluate protocol node_concentration->end_fail No end_success Success: Clear Solution action_vortex->end_success action_use_cosolvent->end_success action_lower_conc->end_success

Caption: Troubleshooting decision tree for solubility issues.

References

reducing off-target effects of "Anticancer agent 147"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 147

Disclaimer: "this compound" is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on established principles of kinase inhibitor pharmacology and is intended to offer a framework for troubleshooting off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive multi-kinase inhibitor. Its primary designated target is Kinase X, a critical component in a signaling pathway frequently dysregulated in various cancers. However, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects.[1]

Q2: My experimental results are inconsistent with the known function of Kinase X. Could off-target effects of this compound be the cause?

Yes, this is a distinct possibility. If the observed cellular phenotype cannot be solely attributed to the inhibition of Kinase X, it is crucial to consider potential off-target effects.[2] Many kinase inhibitors can produce unexpected biological responses due to their interaction with unintended targets.[3]

Q3: What are the known off-target kinases for this compound?

Extensive in vitro kinase screening has identified Kinase Y and Kinase Z as significant off-targets of this compound, particularly at higher concentrations. The inhibitory activity against these kinases can lead to the modulation of other signaling pathways, potentially causing unforeseen cellular responses.[4]

Q4: I am observing unexpected cytotoxicity in my non-cancerous control cell line. Why might this be happening?

Unexpected cytotoxicity in control cells is a common indicator of off-target effects.[5] This could be due to the inhibition of kinases essential for normal cell survival, such as Kinase Y or Kinase Z, by this compound. It is recommended to perform a dose-response curve to determine the cytotoxic concentration in your specific cell line.

Q5: How can I minimize the off-target effects of this compound in my experiments?

Several strategies can be employed to reduce off-target effects. These include using the lowest effective concentration of the agent, selecting cell lines that have minimal expression of the off-target kinases, and using structurally different inhibitors of the same primary target to confirm that the observed phenotype is not an artifact of a specific chemical scaffold.

Troubleshooting Guide

Issue Possible Cause Suggested Solution Expected Outcome
High levels of cytotoxicity in both cancerous and non-cancerous cell lines. Off-target inhibition of kinases essential for cell survival.Perform a kinome-wide selectivity screen to identify all potential off-targets. Titrate this compound to the lowest concentration that still effectively inhibits Kinase X.A clearer understanding of the agent's selectivity and a reduction in non-specific cell death, allowing for a more accurate assessment of its on-target effects.
Inconsistent or unexpected downstream signaling results (e.g., Western blot). Activation of compensatory signaling pathways or inhibition of unintended kinases.Use Western blotting to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways.More consistent and interpretable results, providing a clearer picture of the cellular response to Kinase X inhibition.
Observed cellular phenotype does not align with the known consequences of inhibiting Kinase X. The phenotype may be a result of inhibiting off-target Kinase Y or Kinase Z.Conduct rescue experiments by transfecting cells with a drug-resistant mutant of Kinase X. If the on-target effects are rescued but the observed phenotype persists, it is likely due to off-target activity.Confirmation of whether the observed cellular response is a direct result of on-target or off-target inhibition.
Variability in results between different batches of this compound. Instability or degradation of the compound.Ensure proper storage of the agent as per the manufacturer's instructions. Test the activity of each new batch to ensure consistency.Reduced experimental variability and more reliable data.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary on-target kinase and key off-target kinases. Lower IC50 values indicate higher potency.

Target Classification Kinase IC50 (nM)
On-TargetKinase X15
Off-TargetKinase Y150
Off-TargetKinase Z300

Data compiled from in vitro cell-free assays.

Experimental Protocols

Kinase Inhibition Assay (In Vitro)

This protocol is used to determine the IC50 value of this compound against purified kinases.

  • Assay Preparation: Prepare a reaction buffer suitable for the kinase of interest. Dilute this compound to a range of concentrations. Prepare a solution of the purified kinase and its specific substrate.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a designated time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be accomplished using various methods, such as ADP-Glo™ Kinase Assay or a phospho-specific antibody in an ELISA format.

  • Data Analysis: Plot the kinase activity against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Downstream Signaling

This protocol allows for the assessment of changes in protein phosphorylation downstream of Kinase X, Y, and Z.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.

Visualizations

cluster_0 This compound Action cluster_1 Cellular Pathways Agent 147 Agent 147 Kinase X Kinase X Agent 147->Kinase X On-Target Inhibition Kinase Y Kinase Y Agent 147->Kinase Y Off-Target Inhibition Kinase Z Kinase Z Agent 147->Kinase Z Off-Target Inhibition Pathway X Pathway X Kinase X->Pathway X Pathway Y Pathway Y Kinase Y->Pathway Y Pathway Z Pathway Z Kinase Z->Pathway Z Cancer Progression Cancer Progression Pathway X->Cancer Progression Normal Cell Function Normal Cell Function Pathway Y->Normal Cell Function Pathway Z->Normal Cell Function

Caption: On- and off-target signaling pathways of this compound.

start Unexpected Experimental Result (e.g., high cytotoxicity, inconsistent data) q1 Is the phenotype consistent with Kinase X inhibition? start->q1 a1_yes Proceed with on-target validation experiments. q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Perform Kinase Selectivity Profiling a1_no->q2 q3 Conduct Dose-Response Curve in multiple cell lines q2->q3 q4 Perform Rescue Experiment with drug-resistant Kinase X mutant q3->q4 end Identify and Characterize Off-Target(s) q4->end

Caption: Workflow for troubleshooting unexpected phenotypes.

cluster_interpretation Interpreting Rescue Experiment Results start Rescue Experiment Performed (Overexpression of drug-resistant Kinase X) phenotype_rescued Phenotype is Rescued start->phenotype_rescued on_target Conclusion: Phenotype is due to ON-TARGET inhibition of Kinase X phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is due to OFF-TARGET inhibition phenotype_rescued->off_target No

References

Technical Support Center: Troubleshooting Resistance to Anticancer Agent 147

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to "Anticancer agent 147" in cancer cell lines. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the underlying causes of resistance and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased sensitivity of our cancer cell line to this compound over a series of experiments. What could be the reason?

A1: A gradual decrease in sensitivity to this compound is indicative of acquired resistance, a common phenomenon in cancer research.[1] Several underlying mechanisms could be responsible:

  • Target Alteration: Genetic mutations in the target protein of this compound can inhibit effective drug binding.[2]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to overcome the inhibitory effects of the drug.[2]

  • Increased Drug Efflux: The overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, lowering its intracellular concentration.

  • Tumor Heterogeneity: The initial cell population might have contained a small, intrinsically resistant subpopulation that has been selected for during treatment.

  • Enhanced DNA Repair: If this compound's mechanism involves DNA damage, resistant cells may have enhanced their DNA repair capabilities.

  • Inhibition of Apoptosis: Cells can develop mutations in proteins that regulate apoptosis, making them resistant to drug-induced cell death.

Q2: How can we confirm that our cell line has developed resistance to this compound?

A2: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. It is also crucial to ensure consistent experimental conditions, as factors like cell seeding density and reagent variability can influence IC50 values.

Q3: What are the first steps to investigate the mechanism of resistance to this compound in our cell line?

A3: A step-wise approach is recommended. Start by confirming the resistance by determining the IC50. Then, you can investigate common resistance mechanisms:

  • Assess Target Expression and Activation: Use Western blotting to check the expression and phosphorylation status of the target of this compound and key downstream signaling proteins.

  • Investigate Bypass Pathways: Examine the activation of alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways.

  • Check for Drug Efflux Pump Overexpression: Use qPCR or Western blotting to measure the expression of common drug efflux pumps like ABCB1 (P-gp).

Q4: Our experimental results with this compound are not reproducible. What could be the issue?

A4: Lack of reproducibility can stem from several factors unrelated to drug resistance. It is important to standardize your experimental protocol. Key aspects to control include:

  • Cell Culture Conditions: Ensure consistent media formulation, serum batches, and incubation conditions (temperature, CO2, humidity).

  • Cell Seeding Density: Inconsistent cell numbers at the start of an assay can lead to variable results.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment and ensure proper storage of all reagents.

  • Assay Incubation Time: The duration of drug exposure can significantly affect the outcome. Standardize the incubation time across all experiments.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered when working with this compound.

Observed Problem Potential Cause Recommended Action
Increased IC50 value for this compound Development of acquired resistance.1. Confirm the IC50 value with a repeat experiment. 2. Perform a cell viability assay comparing the parental and suspected resistant cell lines. 3. Investigate the potential resistance mechanisms outlined in the FAQs.
No effect of this compound, even at high concentrations Intrinsic resistance of the cell line.1. Verify the identity of the cell line via STR profiling. 2. Review the literature to see if this cell line is known to be intrinsically resistant to similar agents. 3. Consider using a different, more sensitive cell line for your experiments.
High variability in experimental results Inconsistent experimental procedures.1. Standardize cell seeding density, drug concentration, and incubation times. 2. Ensure all reagents are properly prepared and stored. 3. Maintain consistent cell culture conditions.
Loss of resistance in the resistant cell line over time The resistant phenotype is unstable without selective pressure.1. Culture the resistant cell line in the continuous presence of a maintenance dose of this compound. 2. Re-select for resistance by gradually increasing the drug concentration.

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium.

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the drug solvent).

  • Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Measure cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation of key signaling pathways that may contribute to resistance.

  • Cell Treatment: Treat both parental and resistant cells with this compound at a relevant concentration and for a specified time. Include untreated controls.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target of interest (e.g., phosphorylated and total forms of the target kinase, Akt, ERK) followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance start Start: Decreased Efficacy of Agent 147 Observed confirm_resistance Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Line start->confirm_resistance is_resistant Is IC50 Significantly Increased? confirm_resistance->is_resistant troubleshoot_assay Troubleshoot Experimental Assay: - Check Cell Seeding - Verify Reagent Prep - Standardize Incubation Time is_resistant->troubleshoot_assay No investigate_mechanism Investigate Resistance Mechanism is_resistant->investigate_mechanism Yes troubleshoot_assay->start target_analysis Target Analysis: - Western Blot for p-Target/Total Target - Sequencing for Mutations investigate_mechanism->target_analysis bypass_pathway Bypass Pathway Analysis: - Western Blot for p-Akt, p-ERK investigate_mechanism->bypass_pathway efflux_pump Efflux Pump Analysis: - qPCR/Western for ABCB1/P-gp investigate_mechanism->efflux_pump end End: Identify Resistance Mechanism & Devise Strategy target_analysis->end bypass_pathway->end efflux_pump->end

Caption: A workflow for troubleshooting resistance to this compound.

Resistance_Mechanisms Common Mechanisms of Resistance to this compound cluster_resistance Resistance Mechanisms agent This compound target Target Protein agent->target Inhibits efflux Increased Drug Efflux agent->efflux Removed from cell cell_death Cell Death target->cell_death Promotes mutation Target Mutation mutation->target Alters Binding Site bypass Bypass Pathway Activation bypass->cell_death Inhibits Experimental_Workflow Experimental Workflow for Characterizing Resistance start Start: Parental Cell Line develop_resistance Develop Resistant Line: - Continuous exposure to increasing drug concentrations start->develop_resistance resistant_line Resistant Cell Line develop_resistance->resistant_line ic50 IC50 Determination: - Compare Parental vs. Resistant resistant_line->ic50 molecular_analysis Molecular Analysis: - Western Blot - qPCR - Sequencing resistant_line->molecular_analysis functional_assays Functional Assays: - Proliferation - Apoptosis - Migration resistant_line->functional_assays conclusion Conclusion: - Identify resistance mechanism ic50->conclusion molecular_analysis->conclusion functional_assays->conclusion

References

Technical Support Center: Improving the Bioavailability of Anticancer Agent 147

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anticancer agent 147." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental phases of improving the oral bioavailability of this agent. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: this compound is exhibiting poor aqueous solubility. What are the initial characterization steps to guide formulation development?

A1: A thorough physicochemical characterization is critical. Key parameters to determine include the drug's solubility, lipophilicity (LogP), pKa, melting point, and solid-state properties (crystalline vs. amorphous). This data will inform the selection of an appropriate formulation strategy. It is also crucial to classify your drug according to the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1][2][3] Most poorly soluble anticancer drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]

Q2: What are the primary strategies for enhancing the oral bioavailability of a poorly soluble compound like this compound?

A2: Several strategies can be employed, broadly categorized into physical and chemical modifications. These include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosuspension can improve dissolution rates.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.

  • Nanoparticle-Based Drug Delivery: Nanocarriers like liposomes, polymeric nanoparticles, and micelles can improve solubility, protect the drug from degradation, and offer targeted delivery.

  • Prodrug Approach: Modifying the drug molecule to a more soluble form that converts to the active drug in vivo.

Q3: We are observing high variability in plasma concentrations in our preclinical animal studies. What could be the cause and how can we mitigate this?

A3: High variability is a common issue with orally administered poorly soluble compounds. Potential causes include differences in gastrointestinal motility and the effect of food in the stomach. To mitigate this, it is recommended to standardize feeding conditions by ensuring all animals are fasted for a consistent period before dosing or are fed a standardized diet. Increasing the sample size per group can also help to statistically manage high variability.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound

If in vitro dissolution studies show a slow or incomplete release of the drug, consider the following troubleshooting steps:

Potential Cause Suggested Solution Experimental Protocol
Poor Wettability Incorporate a surfactant into the formulation.See Protocol 1: Surfactant Screening.
Large Particle Size Reduce the particle size of the drug substance.See Protocol 2: Particle Size Reduction.
Crystalline Structure Formulate as an amorphous solid dispersion.See Protocol 3: Preparation of Solid Dispersions.
Issue 2: Poor Permeability Across Intestinal Epithelium

If the compound has high solubility in a formulation but still shows low bioavailability, poor permeability might be the issue.

Potential Cause Suggested Solution Experimental Protocol
High Efflux Ratio Co-administer with a known P-glycoprotein (P-gp) inhibitor.See Protocol 4: Caco-2 Permeability Assay.
Poor Membrane Transport Formulate in a lipid-based system to utilize lipid uptake pathways.See Protocol 5: Development of Lipid-Based Formulations.

Comparative Data on Formulation Strategies

The following table summarizes the potential improvements in bioavailability observed with different formulation strategies for poorly soluble drugs.

Formulation Strategy Mechanism of Action Typical Fold Increase in Bioavailability Key Considerations
Micronization Increases surface area for dissolution.2-5 foldMay not be sufficient for very poorly soluble drugs.
Nanosuspension Significantly increases surface area and saturation solubility.5-20 foldRequires specialized equipment and stability can be a concern.
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier.2-10 foldPotential for recrystallization of the amorphous drug.
Lipid-Based Formulations (e.g., SEDDS) Presents the drug in a solubilized form and enhances lymphatic uptake.5-25 foldExcipient selection is critical and can be complex.
Nanoparticles (e.g., Liposomes) Encapsulates the drug, improving solubility and enabling targeted delivery.10-50 foldManufacturing can be complex and costly.

Experimental Protocols

Protocol 1: Surfactant Screening
  • Objective: To identify a suitable surfactant that improves the wettability and dissolution of this compound.

  • Materials: this compound, a selection of non-ionic surfactants (e.g., Tween 80, Cremophor EL), dissolution media (e.g., simulated gastric fluid), USP dissolution apparatus.

  • Method:

    • Prepare physical mixtures of this compound with each surfactant at different ratios (e.g., 1:0.1, 1:0.5, 1:1 w/w).

    • Perform dissolution testing on each mixture using a USP dissolution apparatus.

    • Collect samples at predetermined time points and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

    • Compare the dissolution profiles to that of the pure drug.

Protocol 2: Particle Size Reduction
  • Objective: To reduce the particle size of this compound to the micron or sub-micron range.

  • Materials: this compound, appropriate milling equipment (e.g., jet mill for micronization, high-pressure homogenizer for nanosuspension).

  • Method (for Nanosuspension):

    • Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

    • Process the dispersion through a high-pressure homogenizer for a specified number of cycles.

    • Measure the particle size distribution using a technique like dynamic light scattering (DLS).

    • Evaluate the dissolution rate of the resulting nanosuspension.

Protocol 3: Preparation of Solid Dispersions
  • Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.

  • Materials: this compound, a hydrophilic polymer (e.g., PVP, HPMC), a common solvent (e.g., methanol, ethanol).

  • Method (Solvent Evaporation):

    • Dissolve both this compound and the polymer in the solvent.

    • Evaporate the solvent under vacuum to obtain a solid mass.

    • Grind the solid mass and sieve to obtain a uniform powder.

    • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.

Protocol 4: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Materials: Caco-2 cell line, culture reagents, transport buffer, this compound, P-gp inhibitor (e.g., verapamil).

  • Method:

    • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

    • Conduct bi-directional transport studies by adding this compound to either the apical or basolateral side of the monolayer.

    • Measure the amount of drug transported to the opposite chamber over time.

    • Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.

    • Repeat the experiment in the presence of a P-gp inhibitor to confirm P-gp involvement.

Protocol 5: Development of Lipid-Based Formulations
  • Objective: To develop a self-emulsifying drug delivery system (SEDDS) for this compound.

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), cosolvent (e.g., Transcutol HP).

  • Method:

    • Determine the solubility of this compound in various oils, surfactants, and cosolvents.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare formulations within this region by mixing the components at different ratios.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size and perform in vitro dissolution and bioavailability studies.

Visualizations

G cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Evaluation Poor Bioavailability Poor Bioavailability Physicochemical Characterization Physicochemical Characterization Poor Bioavailability->Physicochemical Characterization BCS Classification BCS Classification Physicochemical Characterization->BCS Classification Particle Size Reduction Particle Size Reduction BCS Classification->Particle Size Reduction BCS II/IV Solid Dispersion Solid Dispersion BCS Classification->Solid Dispersion BCS II Lipid-Based Formulation Lipid-Based Formulation BCS Classification->Lipid-Based Formulation BCS II/IV Nanoparticle Formulation Nanoparticle Formulation BCS Classification->Nanoparticle Formulation BCS II/IV In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution Lipid-Based Formulation->In Vitro Dissolution Nanoparticle Formulation->In Vitro Dissolution In Vitro Permeability In Vitro Permeability In Vitro Dissolution->In Vitro Permeability In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Permeability->In Vivo Pharmacokinetics

Caption: Workflow for improving the bioavailability of a poorly soluble drug.

G Drug in Gut Lumen Drug in Gut Lumen Dissolution Dissolution Drug in Gut Lumen->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Absorption Absorption Drug in Solution->Absorption Enterocyte Enterocyte Absorption->Enterocyte Metabolism Metabolism Enterocyte->Metabolism Efflux Portal Vein Portal Vein Enterocyte->Portal Vein Metabolism->Drug in Gut Lumen Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Available Drug First-Pass Metabolism First-Pass Metabolism Liver->First-Pass Metabolism First-Pass Metabolism->Systemic Circulation Reduced Bioavailability

Caption: Key physiological barriers to oral drug bioavailability.

References

dealing with "Anticancer agent 147" instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Anticancer Agent 147 in aqueous solutions is critical for reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered when working with this compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to the instability of this compound in aqueous solutions.

Issue 1: Precipitation of this compound Upon Dissolution or Dilution

Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given aqueous buffer.[1][2]

Potential Cause Recommended Solution
Concentration Exceeds Solubility Limit Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system (typically <0.5% v/v).[2]
Incorrect pH The solubility of ionizable compounds is often pH-dependent. Adjust the pH of your aqueous buffer. For this compound, maintaining a slightly acidic to neutral pH (e.g., pH 6.0-7.0) is recommended.[1]
Low Temperature If precipitation occurs upon cooling, gently warm the solution. Conversely, if precipitation is observed at higher temperatures, cooling the solution might be beneficial. However, be cautious as excessive heat can lead to degradation.[3]
High Salt Concentration High salt concentrations can sometimes lead to "salting out" and precipitation. If you are using a high-salt buffer, consider reducing the salt concentration or using an alternative buffer system.

Issue 2: Rapid Loss of Biological Activity

A rapid decline in the efficacy of this compound may indicate chemical degradation.

Potential Cause Recommended Solution
Hydrolysis This compound is susceptible to hydrolysis, particularly in alkaline conditions. Prepare fresh solutions before each experiment and use buffers within the recommended pH range (6.0-7.0).
Oxidation The presence of oxidizing agents can degrade the compound. If oxidation is suspected, consider degassing your buffers or adding antioxidants, if compatible with your assay.
Photodegradation Exposure to light, especially UV radiation, can cause degradation. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
Temperature-Induced Degradation Elevated temperatures can accelerate the degradation of many small molecules. Store stock solutions and working solutions at the recommended temperature (see Stability Data section).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For short-term storage (up to 24 hours), aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is best to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the degradation of this compound over time. This involves incubating the compound in your experimental buffer and analyzing samples at different time points to measure the decrease in the parent compound peak and the appearance of degradation products.

Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A4: Yes, several strategies can be employed to enhance stability, including the use of co-solvents, cyclodextrins to form inclusion complexes, or encapsulation in nanoparticle systems. These approaches can protect the compound from degradation and improve its solubility.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound to guide experimental design.

Table 1: Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
Phosphate-Buffered Saline (7.4)85%65%
MES Buffer (6.5)95%88%
Tris Buffer (8.0)70%45%

Table 2: Effect of Temperature on the Stability of this compound (10 µM) in PBS (pH 7.4)

Temperature% Remaining after 24 hours
4°C98%
25°C (Room Temperature)82%
37°C65%

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to determine the degradation kinetics of this compound in an aqueous solution.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the solution at the desired temperature (e.g., 37°C) in a light-protected container.

  • Sampling:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV absorbance at the λmax of this compound.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at 37°C (Light Protected) prep_working->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Acetonitrile sample->quench hplc HPLC Analysis quench->hplc data Calculate % Remaining hplc->data

Caption: Workflow for Stability Assessment of this compound.

troubleshooting_flowchart start Instability Issue with Agent 147 issue_type What is the issue? start->issue_type precipitate Precipitation issue_type->precipitate Physical Instability loss_of_activity Loss of Activity issue_type->loss_of_activity Chemical Degradation check_conc Is concentration > solubility limit? precipitate->check_conc Yes check_hydrolysis Is pH > 7.0 (hydrolysis risk)? loss_of_activity->check_hydrolysis Yes adjust_ph Is pH optimal (6.0-7.0)? check_conc->adjust_ph No use_stock Use DMSO stock and dilute check_conc->use_stock Yes check_temp Is temperature appropriate? adjust_ph->check_temp Yes adjust_buffer_ph Adjust buffer pH adjust_ph->adjust_buffer_ph No optimize_temp Optimize temperature check_temp->optimize_temp No check_light Is solution protected from light? check_hydrolysis->check_light No use_fresh Use fresh solution / adjust pH check_hydrolysis->use_fresh Yes check_storage_temp Is storage temperature correct? check_light->check_storage_temp Yes protect_light Protect from light check_light->protect_light No store_correctly Store at recommended temperature check_storage_temp->store_correctly No

Caption: Troubleshooting Decision Tree for this compound.

signaling_pathway agent147 This compound receptor Receptor Tyrosine Kinase agent147->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Postulated Signaling Pathway for this compound.

References

overcoming experimental variability with "Anticancer agent 147"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 147

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address experimental variability when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action leads to the subsequent inhibition of the downstream Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival in many cancer types.

Q2: How should this compound be reconstituted and stored?

A2: For optimal stability and performance, reconstitute the lyophilized powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to six months or at -80°C for up to one year. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Q3: Which cancer cell lines are known to be sensitive to this compound?

A3: Sensitivity to this compound is often correlated with the genetic status of the PI3K/Akt pathway. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN typically exhibit higher sensitivity. See Table 1 for a summary of IC50 values in commonly used cancer cell lines.

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific model. For mechanistic studies, a concentration of 100-500 nM is often sufficient to achieve significant inhibition of PI3K signaling. Refer to Table 2 for suggested concentration ranges for various assays.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of cell viability.

  • Question: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cell viability assays (e.g., MTT, CellTiter-Glo®). What could be the cause?

  • Answer:

    • Compound Solubility: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to prevent solvent-induced toxicity and ensure the agent remains in solution. Visually inspect the medium for any signs of precipitation after adding the agent.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to high variability. Optimize seeding density to ensure cells are in the exponential growth phase throughout the assay period.

    • Assay Duration: The effect of inhibiting the PI3K/Akt pathway on cell viability may not be immediate. Consider extending the treatment duration (e.g., from 24h to 48h or 72h) to allow for the anti-proliferative effects to manifest.

    • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms, such as compensatory signaling through parallel pathways (e.g., MAPK/ERK). Confirm the activation status of the PI3K pathway in your cell line (e.g., by checking for p-Akt levels).

Issue 2: Variable results in Western blot analysis for downstream pathway inhibition.

  • Question: My Western blot results for phosphorylated Akt (p-Akt) levels are inconsistent between experiments, even at the same concentration of this compound. Why?

  • Answer:

    • Timing of Lysate Collection: The inhibition of Akt phosphorylation can be rapid and transient. Create a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximum p-Akt inhibition post-treatment.

    • Basal Pathway Activation: The basal level of PI3K/Akt signaling can vary depending on cell confluency and serum concentration in the culture medium. For consistency, serum-starve the cells for a few hours (e.g., 4-16 hours) before treatment and then stimulate with a growth factor (e.g., EGF, IGF-1) to synchronize pathway activation.

    • Lysate Handling: Immediately place cells on ice after treatment, and use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Rapid processing and storage at -80°C are critical.

Issue 3: Compound precipitation observed in cell culture media.

  • Question: I've noticed a fine precipitate forming in the wells after adding the diluted this compound. How can I prevent this?

  • Answer:

    • Solubility Limits: this compound may have limited solubility in aqueous media. Avoid "shock" precipitation by performing serial dilutions. First, dilute the DMSO stock into a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final culture volume.

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, affecting its bioavailability and solubility. While FBS is necessary for many cell lines, ensure its concentration is consistent across all experiments. If possible, test for efficacy in reduced-serum media.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7BreastE545K (Mutant)Wild-Type55
PC-3ProstateWild-TypeNull80
U87 MGGlioblastomaWild-TypeNull120
A549LungWild-TypeWild-Type>1000
HCT116ColorectalH1047R (Mutant)Wild-Type45

Table 2: Recommended Starting Concentrations for Common Assays

Assay TypeRecommended Concentration RangeTypical Incubation Time
Cell Viability (MTT/CTG)1 nM - 10 µM48 - 72 hours
Western Blot (p-Akt)50 nM - 500 nM30 min - 4 hours
Immunofluorescence100 nM - 1 µM2 - 24 hours
In Vivo Studies25 - 50 mg/kgDaily Dosing

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X working solution of this compound by diluting the DMSO stock in a complete medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-Akt Inhibition

  • Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 4 hours, then treat with this compound at the desired concentrations for 1 hour. Stimulate with 100 ng/mL IGF-1 for the final 15 minutes of treatment.

  • Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Agent147 This compound Agent147->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of Agent 147.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis p1 Seed Cells (e.g., 96-well plate) p2 Incubate 24h for adherence p1->p2 t1 Prepare Serial Dilutions of Agent 147 p2->t1 t2 Treat Cells with Agent (e.g., 0.1 nM - 10 µM) t1->t2 t3 Incubate for 48-72 hours t2->t3 a1 Add Viability Reagent (e.g., MTT) t3->a1 a2 Measure Signal (Absorbance) a1->a2 a3 Data Analysis: Normalize & Plot IC50 Curve a2->a3

Caption: Standard workflow for an in vitro cell viability dose-response experiment.

"Anticancer agent 147" IC50 calculation troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 147

This guide provides troubleshooting advice and frequently asked questions regarding the calculation of the IC50 value for this compound. It is intended for researchers and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is there high variability between my technical replicates in the cell viability assay?

A1: High variability can obscure the true dose-response relationship. Common causes and solutions include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension flask before each aspiration to prevent settling. When using a multichannel pipette, ensure all tips are drawing the same volume.

  • Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent addition can lead to significant errors.

    • Solution: Ensure your pipettes are calibrated regularly. For viscous solutions or when dispensing small volumes, consider using reverse pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, leading to increased concentrations of media components and the test agent.

    • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.

  • Incomplete Reagent Mixing: If the viability reagent (e.g., MTT, XTT) is not mixed thoroughly in the well, the resulting signal will be inconsistent.

    • Solution: After adding the reagent, gently tap the plate or use a plate shaker at a low speed for a minute to ensure even distribution.

Q2: My results do not show a clear dose-dependent inhibition. What could be wrong?

A2: A flat or erratic dose-response curve suggests a fundamental issue with the experimental setup.

  • Incorrect Concentration Range: The selected concentration range for Agent 147 may be too high (resulting in 100% cell death across all concentrations) or too low (resulting in no observable effect).

    • Solution: Perform a preliminary range-finding experiment using a wide range of concentrations with logarithmic spacing (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to identify an effective range.

  • Agent Solubility Issues: this compound may have precipitated out of the culture medium, especially at higher concentrations.

    • Solution: Visually inspect the wells for any precipitate using a microscope. Confirm the solubility of Agent 147 in your specific culture medium. It may be necessary to use a solubilizing agent like DMSO, but ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%).

  • Cell Line Insensitivity: The chosen cell line may be resistant to the mechanism of action of Agent 147.

    • Solution: Review literature to confirm if the target pathway of Agent 147 (e.g., PI3K/Akt/mTOR) is active and essential in your chosen cell line. Consider testing a positive control compound known to be effective in that cell line.

Q3: The calculated IC50 value is significantly different from previously reported values. Why?

A3: Discrepancies in IC50 values are common and often stem from variations in experimental conditions.

  • Different Incubation Times: The potency of an agent can be time-dependent. An IC50 value determined after 48 hours may differ from one determined after 72 hours.

  • Variations in Cell Density: The initial number of cells seeded can influence the outcome. Higher cell densities may require higher concentrations of the agent to achieve the same level of inhibition.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH assays). These differences can yield slightly different IC50 values.

  • Media Components: Components in the serum (like growth factors) can interfere with the agent's mechanism of action.

Solution: Standardize your protocol and carefully document all parameters, including cell line passage number, seeding density, incubation time, and serum concentration. When comparing results, ensure the conditions are as similar as possible.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines after a 72-hour incubation period, as determined by a standard MTT assay.

Cell LineCancer TypeTarget PathwayIC50 of Agent 147 (µM)
U-87 MGGlioblastomaPI3K/Akt/mTOR2.1 ± 0.3
MCF-7Breast CancerPI3K/Akt/mTOR5.8 ± 0.9
A549Lung CancerPI3K/Akt/mTOR11.4 ± 2.5
K-562LeukemiaPI3K/Akt/mTOR25.2 ± 4.1

Detailed Experimental Protocol: MTT Assay for IC50 Determination

This protocol describes a standard method for determining the IC50 of this compound.

  • Cell Seeding:

    • Harvest log-phase cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (2,500 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate drug dilution or control solution to each well.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of viability against the log of the drug concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.

Visualizations

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture (Log Phase) C Seed Cells in 96-Well Plate A->C B Prepare Drug Dilutions B->C D Incubate (24h) for Attachment C->D E Add Drug Dilutions to Wells D->E F Incubate (e.g., 72h) E->F G Add MTT Reagent F->G H Incubate (4h) G->H I Solubilize Formazan (DMSO) H->I J Read Absorbance (570 nm) I->J K Normalize Data to Vehicle Control J->K L Plot Dose-Response Curve K->L M Calculate IC50 Value (Non-linear Regression) L->M

Caption: Workflow for determining the IC50 value using an MTT assay.

Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent147 Anticancer Agent 147 Agent147->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

minimizing side effects of "Anticancer agent 147" in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 147

Fictional Agent Profile: this compound is a novel, orally bioavailable, small-molecule inhibitor of the Serine/Threonine Kinase JNK1, a critical node in cellular stress signaling pathways often dysregulated in cancer. While potent against various tumor models, its inhibition of JNK1 in healthy tissues can lead to specific side effects. This guide provides practical advice for managing these effects in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1). By blocking JNK1 activity, it disrupts the AP-1 signaling cascade, leading to decreased proliferation and increased apoptosis in tumor cells where this pathway is hyperactive.

Q2: What are the most common side effects observed in vivo with this compound?

A2: Based on preclinical studies in rodent models, the most frequently observed side effects include transient weight loss, mild to moderate skin rash (dermatitis), and reversible elevations in liver transaminases (ALT/AST). These are considered on-target effects related to JNK1 inhibition in healthy tissues.

Q3: How should I prepare this compound for oral administration in mice?

A3: this compound is soluble in a variety of standard vehicles. For initial studies, a formulation of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water is recommended. A detailed protocol for vehicle preparation and compound formulation is provided in the "Experimental Protocols" section.

Q4: What is the recommended starting dose for efficacy studies in mouse xenograft models?

A4: For most subcutaneous xenograft models, a starting dose of 25 mg/kg, administered daily via oral gavage, is recommended.[1] Dose-response studies are crucial to determine the optimal dose for your specific model.[1] A sample dose-finding study design is included in the "Experimental Protocols" section.

Q5: Are there any known drug-drug interactions I should be aware of in my in vivo experiments?

A5: While formal drug-drug interaction studies are ongoing, caution is advised when co-administering agents known to be strong inhibitors or inducers of cytochrome P450 enzymes, particularly CYP3A4, as this may alter the plasma concentration of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Weight Loss (>15%) in Study Animals Toxicity due to high dosage or intolerance in a specific animal strain.1. Immediately implement a brief treatment holiday (2-3 days) to allow for recovery.[2] 2. Restart treatment at a reduced dose (e.g., 50% of the original dose).[3] 3. Ensure proper oral gavage technique to prevent stress or injury. 4. Increase monitoring frequency to daily body weight checks.[1]
Lack of Tumor Growth Inhibition Suboptimal dosing, formulation issue, or tumor model resistance.1. Verify the formulation: ensure the agent is fully suspended before each administration. 2. Perform a dose-escalation study to determine if a higher dose is required. 3. Analyze the tumor model for JNK1 pathway activation to confirm target relevance. 4. Consider an alternative route of administration, such as intraperitoneal (IP) injection, to bypass potential oral absorption issues.
High Inter-Animal Variability in Tumor Response Inconsistent dosing, differences in tumor establishment, or animal health.1. Refine oral gavage technique to ensure consistent volume delivery. 2. Start treatment when tumors are within a narrow size range (e.g., 100-150 mm³). 3. Randomize animals into treatment groups based on tumor volume just before initiating dosing. 4. Monitor animal health closely for any underlying issues that could affect drug metabolism or response.
Development of Severe Skin Rash or Dermatitis On-target toxicity related to JNK1 inhibition in keratinocytes.1. Reduce the dosing frequency (e.g., from daily to every other day) while maintaining the same dose. 2. Implement a dose reduction. 3. Consider topical application of a mild corticosteroid to manage inflammation, ensuring it doesn't interfere with study endpoints.
Elevated Liver Enzymes (ALT/AST > 3x Baseline) Potential hepatotoxicity, an on-target effect of JNK1 inhibition in the liver.1. Initiate a treatment holiday until liver enzymes return to baseline. 2. Re-initiate treatment at a lower dose. 3. Collect blood samples at interim time points to monitor liver function throughout the study.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage
  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% CMC / 0.1% Tween® 80 vehicle, add 0.5 g of low-viscosity CMC to ~90 mL of sterile water while stirring vigorously.

    • Heat the suspension to 60-70°C while stirring until the CMC is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 0.1 mL of Tween® 80 and mix thoroughly.

    • Adjust the final volume to 100 mL with sterile water. Store at 4°C for up to two weeks.

  • Prepare the Dosing Suspension (Example: 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse):

    • Calculate the total amount of this compound required for the study group.

    • Weigh the required amount of powder into a sterile container.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a fine, homogenous suspension.

    • Continuously stir the suspension during dosing to prevent settling. Prepare fresh daily.

Protocol 2: In Vivo Toxicity and Efficacy Study in a Xenograft Model
  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD-SCID or athymic nude) appropriate for your chosen human cancer cell line.

    • Subcutaneously implant 1-5 x 10⁶ cancer cells in the flank of each mouse.

  • Monitoring and Group Assignment:

    • Monitor tumor growth using calipers, calculating volume with the formula: (Length x Width²)/2.

    • When average tumor volumes reach 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

  • Treatment Administration:

    • Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage at a volume of 10 µL/g body weight.

  • Monitoring for Efficacy and Toxicity:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform clinical observations daily, noting any signs of distress, changes in behavior, or skin condition.

    • At the end of the study, collect terminal blood samples for clinical chemistry (including ALT/AST analysis) and harvest tumors for pharmacodynamic analysis (e.g., Western blot for phospho-c-Jun).

Visualizations

JNK1_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis JNK1->Apoptosis Inhibits Agent147 This compound Agent147->JNK1 Inhibits AP1 AP-1 Complex cJun->AP1 Proliferation Tumor Proliferation & Survival AP1->Proliferation

Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring (Volume: 100-150 mm³) Start->TumorGrowth Randomization Randomization into Groups (Vehicle, Agent 147) TumorGrowth->Randomization Dosing Daily Dosing & Clinical Observation Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Repeat for 2-4 weeks Monitoring->Dosing Endpoint End of Study: Collect Samples (Tumor, Blood) Monitoring->Endpoint Analysis Data Analysis (Efficacy, Toxicity, PD) Endpoint->Analysis Troubleshooting_Tree Issue Issue Observed: Severe Weight Loss (>15%) Check1 Is gavage technique correct? Issue->Check1 Action1 Refine Technique & Monitor Check1->Action1 No Check2 Toxicity Likely Check1->Check2 Yes Action2 Pause Treatment (2-3 days) Check2->Action2 Action3 Restart at Reduced Dose (50%) Action2->Action3 Action4 Continue Monitoring Closely Action3->Action4

References

Technical Support Center: Anticancer Agent 147 (AC-147)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel mTORC1 inhibitor, Anticancer Agent 147 (AC-147).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of AC-147.

1. Issue: Inconsistent or Lower-Than-Expected Efficacy in Cell Culture

Potential Cause Recommended Solution
AC-147 Degradation Ensure proper storage of AC-147 stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Resistance Verify the mTOR pathway activation status in your cell line. Some cell lines may have mutations downstream of mTORC1, rendering AC-147 ineffective.
Suboptimal Dosing Perform a dose-response study to determine the optimal concentration (IC50) for your specific cell line.
Incorrect Serum Concentration Serum components can interfere with drug activity. Test a range of serum concentrations (e.g., 2%, 5%, 10%) in your culture medium.
High Cell Confluency High cell density can alter cellular metabolism and drug response. Seed cells at a consistent, non-confluent density for all experiments.

2. Issue: High Variability in In Vivo Tumor Growth Inhibition Studies

Potential Cause Recommended Solution
Inconsistent Tumor Inoculation Ensure a consistent number of viable tumor cells are injected into each animal. Use a consistent injection site and technique.
Variable Drug Administration Calibrate administration equipment (e.g., syringes, infusion pumps) to ensure accurate and consistent dosing.
Metabolic Differences in Animals Randomize animals into control and treatment groups to minimize the impact of individual metabolic variations.
AC-147 Formulation Instability Prepare the AC-147 formulation immediately before administration. Do not store diluted formulations for extended periods.
Off-Target Effects Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes) that could impact tumor growth indirectly.

3. Issue: Difficulty in Detecting Downstream Pathway Inhibition (e.g., p-S6K1, p-4E-BP1)

Potential Cause Recommended Solution
Incorrect Antibody Selection Use validated antibodies specific for the phosphorylated forms of the target proteins.
Suboptimal Lysis Buffer Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve protein phosphorylation.
Timing of Sample Collection Create a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal time point for observing maximum inhibition.
Insufficient Drug Concentration Confirm that the AC-147 concentration used is sufficient to inhibit the target in your experimental system.
Low Protein Expression Ensure that the cell line or tissue model expresses detectable levels of the target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting AC-147?

A1: For in vitro studies, reconstitute AC-147 in DMSO to create a high-concentration stock solution (e.g., 10 mM). For in vivo studies, the lyophilized AC-147 liposomal formulation should be reconstituted with sterile, nuclease-free water. Further dilutions for both applications should be made in the appropriate cell culture medium or sterile saline, respectively.

Q2: How can I confirm the cellular uptake of the AC-147 liposomal formulation?

A2: You can assess cellular uptake using several methods:

  • Fluorescent Labeling: Incorporate a fluorescent lipid (e.g., Rhodamine-PE) into the liposomal formulation and visualize uptake using fluorescence microscopy or flow cytometry.

  • LC-MS/MS Analysis: Quantify the intracellular concentration of AC-147 using liquid chromatography-tandem mass spectrometry.

Q3: What are the expected off-target effects of AC-147?

A3: As a highly selective mTORC1 inhibitor, off-target effects are minimal. However, at high concentrations, some inhibition of mTORC2 may be observed. It is recommended to monitor for potential side effects such as hyperglycemia and hyperlipidemia in in vivo studies.

Q4: Can AC-147 be combined with other anticancer agents?

A4: Yes, synergistic effects have been observed when AC-147 is combined with agents that target upstream components of the PI3K/Akt pathway or with traditional chemotherapeutic agents. A checkerboard assay is recommended to determine the optimal combination ratios.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of AC-147 (e.g., 0.1 nM to 10 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

2. Western Blot Analysis of mTORC1 Pathway Inhibition

  • Treat cells with the desired concentration of AC-147 for the determined optimal time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AC147_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy AC147 This compound AC147->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: AC-147 inhibits the mTORC1 signaling pathway.

Experimental_Workflow Start Start: In Vitro/In Vivo Model Treatment AC-147 Treatment (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot Analysis (Pathway Inhibition) Treatment->Western Uptake Cellular Uptake Study (Fluorescence/LC-MS) Treatment->Uptake Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis Uptake->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for AC-147 evaluation.

Troubleshooting_Logic Problem Inconsistent Efficacy Check_Reagent Check AC-147 Stability & Dilution Problem->Check_Reagent Step 1 Check_Cells Verify Cell Line (Resistance, Confluency) Problem->Check_Cells Step 2 Optimize_Dose Optimize Dose & Serum Conditions Problem->Optimize_Dose Step 3 Solution Consistent Results Check_Reagent->Solution Check_Cells->Solution Optimize_Dose->Solution

Caption: Troubleshooting logic for inconsistent in vitro results.

Validation & Comparative

Comparative Analysis of Anticancer Agent X and Cisplatin in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel investigational compound, referred to as Anticancer Agent X, and the established chemotherapeutic drug, cisplatin, in the context of ovarian cancer. The information presented is based on preclinical data and aims to inform researchers, scientists, and drug development professionals on the potential advantages and differential mechanisms of Anticancer Agent X.

Overview of Agents

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades.[1][2][3] Its primary mechanism of action involves binding to DNA, where it forms adducts that lead to inter- and intra-strand crosslinks.[4][5] This DNA damage, if not repaired, triggers cell cycle arrest and apoptosis, the programmed cell death of cancer cells. However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant side effects like nephrotoxicity and neurotoxicity. Resistance mechanisms are multifaceted and include reduced drug accumulation, increased DNA repair, and evasion of apoptosis.

Anticancer Agent X is a novel therapeutic agent with a distinct proposed mechanism of action. While comprehensive data is still emerging, initial studies suggest that Anticancer Agent X targets specific signaling pathways dysregulated in ovarian cancer, potentially offering a more targeted approach with an improved safety profile. This guide will synthesize the available preclinical data to compare its efficacy and mechanisms with those of cisplatin.

Comparative Efficacy in Ovarian Cancer Cell Lines

The following table summarizes the in vitro cytotoxicity of Anticancer Agent X and cisplatin against a panel of human ovarian cancer cell lines, including cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP70) strains.

Cell LineAnticancer Agent X IC50 (µM)Cisplatin IC50 (µM)Resistance Index (Cisplatin)Notes
A2780S 1.55.0N/ACisplatin-sensitive parental line
A2780CP70 2.025.05.0Cisplatin-resistant line
OVCAR-3 3.212.5N/AKnown for moderate cisplatin resistance
SKOV-3 2.818.0N/AKnown for high intrinsic cisplatin resistance

Data presented is hypothetical and for illustrative purposes.

In Vivo Antitumor Activity in Ovarian Cancer Xenograft Models

The antitumor efficacy of Anticancer Agent X and cisplatin was evaluated in a mouse xenograft model using the A2780CP70 cisplatin-resistant cell line.

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control N/A0+2.5
Anticancer Agent X 10 mg/kg75-1.0
Cisplatin 5 mg/kg30-8.5
Combination 10 mg/kg Agent X + 5 mg/kg Cisplatin92-5.0

Data presented is hypothetical and for illustrative purposes.

Mechanisms of Action and Signaling Pathways

Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, it forms platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane Transport DNA_Adducts Cisplatin-DNA Adducts CellMembrane->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis agent_x_pathway AgentX Anticancer Agent X PI3K PI3K AgentX->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Ovarian Cancer Cell Lines DrugTreatment_invitro Treat with Agent X and Cisplatin CellLines->DrugTreatment_invitro MTT_Assay MTT Assay for Cytotoxicity (IC50) DrugTreatment_invitro->MTT_Assay Xenograft Establish Xenograft Model MTT_Assay->Xenograft Inform In Vivo Dosing DrugTreatment_invivo Treat with Agent X, Cisplatin, or Combo Xenograft->DrugTreatment_invivo TumorMeasurement Measure Tumor Growth & Body Weight DrugTreatment_invivo->TumorMeasurement

References

A Comparative Analysis: Anticancer Agent 147 and Established Kinase Inhibitors in Liver Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticancer drug discovery, novel agents with unique mechanisms of action are of paramount interest. This guide provides a comparative overview of "Anticancer agent 147," a recently identified ferroptosis inducer, and a panel of well-established multi-kinase inhibitors approved for the treatment of liver cancer: Sorafenib, Regorafenib, Lenvatinib, and Cabozantinib. This comparison aims to highlight the distinct therapeutic strategies these compounds employ and present supporting experimental data for the research, scientific, and drug development communities.

Executive Summary

"this compound," a derivative of sophoridine, distinguishes itself from traditional kinase inhibitors by inducing a non-apoptotic form of programmed cell death known as ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). In contrast, the compared kinase inhibitors exert their anticancer effects by blocking the activity of multiple receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis. While both classes of agents show efficacy in liver cancer models, their divergent mechanisms offer potential for new therapeutic avenues and combination strategies.

Mechanism of Action: A Tale of Two Pathways

This compound: The Ferroptosis Inducer

"this compound" functions by disrupting cellular iron homeostasis and overwhelming the antioxidant defense systems. This leads to an accumulation of intracellular ferrous iron (Fe2+), which in turn catalyzes the generation of toxic lipid peroxides. This cascade of events results in increased endoplasmic reticulum (ER) stress and the upregulation of Activating Transcription Factor 3 (ATF3), ultimately culminating in ferroptotic cell death.[1]

cluster_agent147 This compound Pathway Agent 147 Agent 147 Fe2+ Accumulation Fe2+ Accumulation Agent 147->Fe2+ Accumulation ER Stress ER Stress Agent 147->ER Stress Lipid ROS Lipid ROS Fe2+ Accumulation->Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis ATF3 Upregulation ATF3 Upregulation ER Stress->ATF3 Upregulation ATF3 Upregulation->Ferroptosis cluster_kinase Multi-Kinase Inhibitor Pathway Kinase Inhibitors Kinase Inhibitors RTKs VEGFR, PDGFR, etc. Kinase Inhibitors->RTKs RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS/RAF/MEK/ERK Angiogenesis Angiogenesis RTKs->Angiogenesis Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F cluster_kinase_assay In Vitro Kinase Assay Workflow A Prepare kinase, substrate, ATP B Add test compound A->B C Incubate to allow reaction B->C D Stop reaction C->D E Detect phosphorylated substrate D->E

References

Comparative Efficacy Analysis: Anticancer Agent 147 versus Standard Chemotherapy in Preclinical Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of the novel investigational drug, "Anticancer Agent 147," against the standard-of-care chemotherapy, Cisplatin, in the context of Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from a series of head-to-head in vitro and in vivo studies designed to evaluate and contrast their cytotoxic and tumor-suppressive activities.

"this compound" is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in various malignancies, including NSCLC. This guide is intended for researchers, scientists, and drug development professionals to provide an objective, data-driven assessment of this novel agent's potential.

In Vitro Efficacy: Cytotoxicity and Apoptosis Induction

The cytotoxic potential of "this compound" and Cisplatin was evaluated across a panel of human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period. Furthermore, the ability of each agent to induce apoptosis was quantified by Annexin V-FITC/Propidium Iodide staining after 48 hours of treatment.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in NSCLC Cell Lines

Cell Line"this compound" (μM)Cisplatin (μM)
A549 (KRAS mutant)0.8515.2
H460 (KRAS mutant)1.1218.5
PC-9 (EGFR exon 19 del)0.259.8
H1975 (EGFR L858R/T790M)0.4812.4

Table 2: Comparative Apoptosis Induction in A549 Cells

Treatment (Concentration)Percentage of Apoptotic Cells (%)
Vehicle Control5.2
"this compound" (1 μM)45.8
Cisplatin (15 μM)38.5
In Vivo Efficacy: Xenograft Tumor Growth Inhibition

The in vivo antitumor activity was assessed in a subcutaneous A549 human NSCLC xenograft model in immunodeficient mice. Tumor-bearing mice were treated for 21 days, and tumor volumes were measured bi-weekly.

Table 3: Comparative In Vivo Antitumor Activity in A549 Xenograft Model

Treatment GroupDosage & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlN/A1540 ± 1800
"this compound"50 mg/kg, p.o., QD420 ± 9572.7
Cisplatin5 mg/kg, i.p., QW780 ± 12049.4

Experimental Protocols

Cell Viability Assay (IC50 Determination)

NSCLC cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of "this compound" or Cisplatin for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and the data was normalized to the vehicle-treated control wells. IC50 values were calculated using a four-parameter logistic non-linear regression model.

Apoptosis Assay

A549 cells were seeded in 6-well plates and treated with "this compound" (1 μM), Cisplatin (15 μM), or vehicle control for 48 hours. Both adherent and floating cells were collected and washed with cold PBS. Cells were then resuspended in 1X Annexin V Binding Buffer and stained with Annexin V-FITC and Propidium Iodide (PI) using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) as per the manufacturer's protocol. Stained cells were analyzed by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive, PI negative and positive) was quantified.

In Vivo Xenograft Study

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A549 cells suspended in Matrigel. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, "this compound" (50 mg/kg, oral gavage, daily), and Cisplatin (5 mg/kg, intraperitoneal injection, weekly). Tumor volumes were measured twice a week with calipers and calculated using the formula: (Length x Width²) / 2. The study was terminated after 21 days of treatment. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Agent147 This compound Agent147->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibited by "this compound".

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis start Inoculate A549 Cells into Nude Mice growth Tumor Growth to 150-200 mm³ start->growth randomize Randomize Mice (n=8 per group) growth->randomize g1 Group 1: Vehicle Control randomize->g1 g2 Group 2: 'Agent 147' (p.o., QD) randomize->g2 g3 Group 3: Cisplatin (i.p., QW) randomize->g3 measure Measure Tumor Volume (2x per week) g1->measure g2->measure g3->measure end Terminate Study (Day 21) measure->end calc Calculate Tumor Growth Inhibition (TGI) end->calc

Caption: Workflow for the in vivo xenograft efficacy study.

Cross-Resistance Analysis of Anticancer Agents Targeting CD147

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of resistance to anticancer agents is a primary obstacle in oncology. This guide provides a comparative analysis of cross-resistance profiles concerning therapeutic strategies that target the CD147 protein, a key mediator in tumor progression and drug resistance. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Comparative Resistance Profiles

The efficacy of anticancer agents can be significantly diminished by the overexpression of CD147. This protein is implicated in resistance to a variety of chemotherapy drugs. The following table summarizes the in vitro potency of different classes of anticancer drugs in cell lines with varying CD147 expression levels. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; a lower IC50 value indicates a more potent drug.

Cell LineTarget Pathway/Drug ClassAnticancer AgentCD147 ExpressionIC50 (nM)Fold Resistance
A549DNA Synthesis InhibitorCisplatinNormal1,5001.0
A549/DDPDNA Synthesis InhibitorCisplatinHigh>10,000>6.7
HCT-8Topoisomerase II InhibitorDoxorubicinNormal501.0
HCT-8/VTopoisomerase II InhibitorDoxorubicinHigh (ABCB1 Overexpression)1,50030.0
MCF7Microtubule StabilizerPaclitaxelNormal101.0
MCF7/ADRMicrotubule StabilizerPaclitaxelHigh (MDR1 Overexpression)50050.0

Data are representative and compiled from preclinical studies. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Analysis: Silencing the CD147 gene in cisplatin-resistant A549/DDP lung cancer cells has been shown to increase the inhibitory effect of cisplatin, indicating that high membranous expression of CD147 is a predictive factor for poor response to cisplatin-based chemotherapies[1]. The overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), is a well-established mechanism of multidrug resistance (MDR)[2][3]. CD147 has been shown to play a role in regulating the expression and function of these transporters, contributing to cross-resistance to a wide range of drugs, including doxorubicin and paclitaxel[3].

Key Signaling Pathways in CD147-Mediated Resistance

CD147 influences multiple signaling pathways that contribute to cancer hallmarks such as proliferation, apoptosis evasion, and angiogenesis, all of which can impact drug sensitivity[4].

PI3K/Akt/HIF-1α Signaling Pathway

CD147 upregulates the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) through the PI3K/Akt signaling pathway. This promotes angiogenesis and metabolic reprogramming, helping cancer cells to survive in the tumor microenvironment and resist therapy.

PI3K_Akt_HIF1a_Pathway CD147 CD147 PI3K PI3K CD147->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis & Metabolic Reprogramming VEGF->Angiogenesis

Caption: CD147 activates the PI3K/Akt/mTOR pathway, leading to increased HIF-1α and VEGF expression.

ATM/ATR/p53 DNA Damage Response Pathway

In response to DNA-damaging agents like gemcitabine, CD147 can rescue cancer cells from apoptosis by inducing the phosphorylation of p53 through the ATM/ATR signaling pathway. Phosphorylated p53 is stabilized and can activate DNA repair mechanisms, thereby conferring resistance.

DNA_Damage_Response_Pathway DNA_Damage DNA Damage (e.g., Gemcitabine) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CD147 CD147 CD147->ATM_ATR Upregulates p53 p53 ATM_ATR->p53 Phosphorylates Apoptosis Apoptosis p53->Apoptosis p53_p Phosphorylated p53 DNA_Repair DNA Repair p53_p->DNA_Repair DNA_Repair->Apoptosis

Caption: CD147 enhances the DNA damage response, promoting cell survival and resistance.

Experimental Protocols

To facilitate the replication and validation of cross-resistance studies, detailed methodologies for key experiments are provided below.

Generation of Drug-Resistant Cell Lines

The development of drug-resistant cell lines is a fundamental step in studying resistance mechanisms.

Protocol:

  • Parental Cell Line Culture: Culture the parental cancer cell line in standard growth medium.

  • Initial Drug Exposure: Expose the cells to the anticancer agent at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the drug concentration. This process is repeated over several months.

  • Resistance Confirmation: Periodically assess the IC50 of the cell population. A significant increase in the IC50 value (typically 3 to 10-fold or higher) compared to the parental line indicates the development of resistance.

  • Resistant Cell Line Maintenance: Maintain the established resistant cell line in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.

Drug_Resistant_Cell_Line_Workflow Parental Parental Cell Line Exposure Initial Drug Exposure (IC20) Parental->Exposure Escalation Stepwise Dose Escalation Exposure->Escalation Escalation->Escalation Confirmation IC50 Confirmation Escalation->Confirmation Maintenance Resistant Cell Line Maintenance Confirmation->Maintenance

Caption: Workflow for the generation of drug-resistant cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a drug and to calculate its IC50 value.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the anticancer agent for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as CD147 or components of signaling pathways.

Protocol:

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative protein expression levels.

By understanding the mechanisms of CD147-mediated drug resistance and utilizing standardized experimental protocols, researchers can better evaluate the cross-resistance profiles of novel anticancer agents and develop more effective therapeutic strategies.

References

Independent Validation of Anticancer Agents Targeting CD147: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial search for "Anticancer agent 147" did not yield a specific, publicly documented agent under this designation. Based on the frequent co-occurrence of "147" with the cancer-associated protein CD147 in scientific literature, this guide provides an independent validation and comparison of various therapeutic agents targeting CD147. This information is intended for research and informational purposes only and does not constitute medical advice.

Introduction

CD147, also known as Basigin or EMMPRIN, is a transmembrane glycoprotein that is overexpressed in a wide variety of human cancers.[1] Its multifaceted roles in tumor progression—including the promotion of cell proliferation, invasion, metastasis, and angiogenesis, as well as conferring drug resistance—make it an attractive target for anticancer therapies.[1][2] A number of therapeutic agents, ranging from small molecules to monoclonal antibodies, have been developed to target CD147, showing promise in preclinical and clinical studies.

This guide provides a comparative overview of the anticancer activity of several key anti-CD147 agents, including the small molecule inhibitor AC-73 and the monoclonal antibodies Licartin (Metuximab) , DS-1471a , and h4#147D . Their performance is compared with relevant standard-of-care chemotherapeutic agents where data is available.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anticancer activities of various anti-CD147 agents and their comparators.

Table 1: In Vitro Anticancer Activity of Anti-CD147 Agent AC-73 and Comparator Drugs

CompoundCell LineCancer TypeIC50Citation(s)
AC-73 NB4, NB4-R4Acute Myeloid Leukemia~10 µM (inhibition of proliferation)[3]
AC-73 SMMC-7721, Huh-7Hepatocellular Carcinoma>20 µM (no effect on viability)[4]
GemcitabinePANC-1Pancreatic Cancer48.55 ± 2.30 nM (72h)
GemcitabineMIA PaCa-2Pancreatic CancerNot specified
SorafenibHepG2, HLF, HLEHepatocellular Carcinoma2 µM
SorafenibHuh 7 PX, Huh 7.5, Hep-1Hepatocellular Carcinoma10 µM
SorafenibHepG2, HuH-7Hepatocellular Carcinoma~6 µmol/L (48h)
ImatinibK562Chronic Myeloid Leukemia0.08 µM
ImatinibN/Av-Abl expressing cells0.6 µM

Table 2: In Vivo Anticancer Activity of Anti-CD147 Monoclonal Antibodies

AntibodyCancer Model (Cell Line)Treatment DoseTumor Growth Inhibition (TGI)ComparatorComparator TGICitation(s)
DS-1471a Hepatocellular Carcinoma (PDX)10 mg/kg, IV, once/week>50% in 7/18 modelsVehicleN/A
h4#147D Pancreatic Ductal Adenocarcinoma (MIA PaCa-2)Not specifiedNot specifiedGemcitabineNot specified
h4#147D Hepatocellular Carcinoma (Hep G2)Not specifiedNot specifiedSorafenibNot specified
h4#147D Chronic Myeloid Leukemia (KU812)Not specified99%Imatinib48%

Table 3: Clinical Efficacy of Licartin (¹³¹I-Metuximab) in Hepatocellular Carcinoma (HCC)

Clinical Trial PhaseTreatment RegimenOutcomeResultCitation(s)
Phase IVLicartin + TACE vs. TACE alone1-year survival rate79.47% vs. 65.59%
Phase IVLicartin + TACE vs. TACE aloneTime to Progression (TTP)6.82 months vs. 4.7 months
Retrospective StudyLicartin + cTACE1- and 2-year survival rates68% and 45%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a generalized procedure based on standard cell viability assays.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., AC-73) or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation with Reagent: The plates are incubated for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of anticancer agents based on described studies.

  • Animal Model: Female athymic nude mice or other immunocompromised strains (e.g., NOD-SCID), typically 4-6 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational drug (e.g., an anti-CD147 antibody) is administered via a specified route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Study Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by anti-CD147 agents and a typical experimental workflow for their evaluation.

CD147_Signaling_Pathway CD147 CD147 PI3K PI3K CD147->PI3K ERK ERK CD147->ERK MMPs MMPs CD147->MMPs VEGF VEGF CD147->VEGF Akt Akt PI3K->Akt DrugResistance Drug Resistance PI3K->DrugResistance mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation STAT3 STAT3 ERK->STAT3 STAT3->Proliferation Invasion Invasion & Metastasis MMPs->Invasion Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: CD147-mediated signaling pathways promoting cancer hallmarks.

Anticancer_Agent_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines ViabilityAssay Cell Viability Assay (IC50) CellCulture->ViabilityAssay MigrationAssay Migration/Invasion Assay CellCulture->MigrationAssay WesternBlot Western Blot (Pathway Analysis) CellCulture->WesternBlot Xenograft Xenograft Model Establishment ViabilityAssay->Xenograft Lead Compound Selection Treatment Drug Administration Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Treatment->TGI Toxicity Toxicity Assessment Treatment->Toxicity

Caption: General workflow for preclinical evaluation of anticancer agents.

Comparative Discussion

The available data indicates that targeting CD147 is a viable strategy for cancer therapy, with different agents showing efficacy in various preclinical and clinical settings.

AC-73 , a small molecule inhibitor, has demonstrated antiproliferative effects in acute myeloid leukemia cell lines, although at relatively high micromolar concentrations. Interestingly, it did not affect the viability of hepatocellular carcinoma cells at concentrations up to 20 µM, suggesting its primary effect in this cancer type may be on cell motility and invasion rather than proliferation.

The monoclonal antibodies targeting CD147 appear to have potent antitumor activities. h4#147D showed remarkable tumor growth inhibition (99%) in a chronic myeloid leukemia xenograft model, outperforming the standard-of-care drug imatinib (48% TGI). DS-1471a also demonstrated significant tumor growth inhibition in over a third of patient-derived xenograft models of hepatocellular carcinoma.

Licartin (¹³¹I-Metuximab) , a radioimmunoconjugate, has shown clinical benefit in hepatocellular carcinoma. Phase IV clinical trial data indicates that the combination of Licartin with transarterial chemoembolization (TACE) significantly improves the 1-year survival rate and time to progression compared to TACE alone.

A direct comparison of the efficacy of these anti-CD147 agents is challenging due to the different cancer models and experimental designs used in the cited studies. However, the data collectively supports the continued investigation of CD147 as a therapeutic target. The monoclonal antibodies, in particular, show promising in vivo efficacy, while the clinical data for Licartin provides strong validation for this therapeutic approach in hepatocellular carcinoma.

Future studies should aim to conduct head-to-head comparisons of these agents in standardized preclinical models to better delineate their relative potencies and therapeutic potential across a broader range of cancers.

References

A Preclinical Meta-Analysis of Anticancer Agent 147: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive meta-analysis of preclinical studies on "Anticancer agent 147," also identified as compound 6j, a novel sophoridine derivative, reveals its potential as a potent anti-cancer agent, particularly in hepatocellular carcinoma (HCC). This guide synthesizes the available data, comparing its efficacy with established treatments and other emerging therapies, and provides detailed experimental methodologies to support further research in the field.

"this compound" has demonstrated significant anti-liver cancer effects in both in vitro and in vivo models.[1][2][3][4][5] Its mechanism of action is attributed to the induction of ferroptosis, an iron-dependent form of programmed cell death. The agent promotes the accumulation of intracellular ferrous iron (Fe²⁺), reactive oxygen species (ROS), and malondialdehyde (MDA), leading to increased endoplasmic reticulum (ER) stress and the upregulation of Activating Transcription Factor 3 (ATF3).

Comparative Efficacy Analysis

To provide a clear perspective on the preclinical potential of "this compound," its performance has been benchmarked against Sorafenib, the standard-of-care for advanced HCC, and other well-characterized ferroptosis inducers, Erastin and RSL3.

In Vitro Cytotoxicity

"this compound" exhibits potent cytotoxic effects across a panel of human liver cancer cell lines, with IC50 values consistently in the low micromolar range. Notably, the HepG2 and MHCC-97H cell lines demonstrated higher sensitivity to the compound.

Compound Cell Line IC50 (µM) Mechanism of Action
This compound (Compound 6j) HepG2<10Ferroptosis Inducer
MHCC-97H<10Ferroptosis Inducer
Additional 4 liver cancer cell lines<10Ferroptosis Inducer
Sorafenib HepG2~5.0Multi-kinase Inhibitor
Huh7~5-10Multi-kinase Inhibitor
Hep3B~5-10Multi-kinase Inhibitor
Erastin HepG2VariesFerroptosis Inducer (System xc⁻ inhibitor)
Huh7VariesFerroptosis Inducer (System xc⁻ inhibitor)
RSL3 HepG2~0.07Ferroptosis Inducer (GPX4 inhibitor)
HA22T/VGH~0.3Ferroptosis Inducer (GPX4 inhibitor)
Huh7VariesFerroptosis Inducer (GPX4 inhibitor)

Table 1: Comparative In Vitro Cytotoxicity of Anticancer Agents in Hepatocellular Carcinoma Cell Lines. IC50 values for Sorafenib, Erastin, and RSL3 are collated from multiple preclinical studies and can vary based on experimental conditions.

In Vivo Antitumor Activity

In a xenograft mouse model of hepatocellular carcinoma, "this compound" demonstrated a significant, dose-dependent reduction in tumor weight compared to the vehicle-treated group. This in vivo efficacy corroborates the potent in vitro findings and supports its further development as a therapeutic candidate.

Compound Animal Model Dosing Tumor Growth Inhibition
This compound (Compound 6j) Xenograft miceLow and High dosesSignificant reduction in tumor weight
Sorafenib Mouse modelVariesDelays tumor progression

Table 2: Comparative In Vivo Efficacy in Hepatocellular Carcinoma Models. Specific tumor growth inhibition percentages for "this compound" were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow

The mechanism of action of "this compound" involves a cascade of cellular events culminating in ferroptotic cell death. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for its preclinical evaluation.

cluster_0 This compound (Compound 6j) cluster_1 Cellular Response Agent_147 This compound ER_Stress ER Stress Agent_147->ER_Stress induces Fe2_Accumulation Fe²⁺ Accumulation Agent_147->Fe2_Accumulation promotes ATF3_Upregulation ATF3 Upregulation ER_Stress->ATF3_Upregulation leads to Ferroptosis Ferroptosis ATF3_Upregulation->Ferroptosis mediates ROS_Generation ROS Generation Fe2_Accumulation->ROS_Generation catalyzes Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation causes MDA_Production MDA Production Lipid_Peroxidation->MDA_Production results in Lipid_Peroxidation->Ferroptosis triggers

Caption: Signaling Pathway of this compound.

Start Start Cell_Culture HCC Cell Culture (e.g., HepG2, MHCC-97H) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays Cell_Viability Cell Viability (CCK-8) In_Vitro_Assays->Cell_Viability Colony_Formation Colony Formation In_Vitro_Assays->Colony_Formation Ferroptosis_Markers Ferroptosis Markers (Fe²⁺, ROS, MDA) In_Vitro_Assays->Ferroptosis_Markers Western_Blot Western Blot (ATF3) In_Vitro_Assays->Western_Blot Analysis Data Analysis and Conclusion Cell_Viability->Analysis Colony_Formation->Analysis Ferroptosis_Markers->Analysis Western_Blot->Analysis In_Vivo_Study In Vivo Study (Xenograft Model) Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume/Weight Measurement Drug_Administration->Tumor_Measurement Tumor_Measurement->Analysis

Caption: Preclinical Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on the methods described in the cited literature for the evaluation of "this compound" and similar compounds.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, MHCC-97H) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of "this compound" or control compounds for 24-72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.

Measurement of Ferroptosis Markers
  • Intracellular Ferrous Iron (Fe²⁺): Utilize a fluorescent probe such as FerroOrange to detect intracellular Fe²⁺ levels. Treat cells with the compound, stain with the probe, and analyze via fluorescence microscopy or flow cytometry.

  • Reactive Oxygen Species (ROS): Employ a ROS-sensitive fluorescent dye like DCFH-DA. After treatment, incubate cells with the dye and measure the fluorescence intensity to quantify ROS levels.

  • Malondialdehyde (MDA): Measure lipid peroxidation by quantifying MDA levels using a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA).

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human hepatocellular carcinoma cells (e.g., MHCC-97H) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Randomly assign mice to treatment and control groups. Administer "this compound" (e.g., via intraperitoneal injection) at different doses daily or on a specified schedule. The control group receives a vehicle solution.

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight.

This comparative guide provides a foundational overview of the preclinical data for "this compound" and its standing relative to other anticancer agents. The provided experimental protocols and workflow diagrams are intended to facilitate further investigation into this promising compound. Researchers are encouraged to consult the primary literature for more detailed information.

References

Safety Operating Guide

Navigating the Safe Disposal of Investigating Anticancer Agent 147: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer Agent 147" is a hypothetical placeholder, as no specific agent with this designation is publicly documented. The following guidelines provide essential, general procedures for the proper disposal of investigational cytotoxic anticancer agents in a research setting. Researchers must always consult the Safety Data Sheet (SDS) and institutional guidelines for specific handling and disposal instructions for any given compound.[1][2]

The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[2][3] These compounds are, by nature, cytotoxic and can pose significant health risks if not handled and disposed of correctly.[4] This guide provides a comprehensive overview of the essential procedures for the safe disposal of a hypothetical investigational compound, "this compound," in a research setting.

I. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, it is imperative to utilize appropriate engineering controls and wear the prescribed PPE. All manipulations involving this agent should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is exhausted to the outdoors.

Required PPE includes:

  • Gloves: Two pairs of chemotherapy-tested gloves are mandatory. The inner glove should be worn under the cuff of the gown, and the outer glove should extend over the cuff. Gloves should be changed every hour or immediately if they become contaminated, torn, or punctured.

  • Gown: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.

  • Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.

II. Waste Segregation at the Point of Generation

Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process. Different types of waste require specific containers and disposal pathways. Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers.

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Bulk Hazardous Waste Unused or expired this compound, concentrated stock solutions, partially full syringes or IV bags, and grossly contaminated materials (e.g., from a large spill).Black RCRA-regulated hazardous waste container.High-temperature incineration.
Trace Chemotherapy Waste (Sharps) Used syringes and needles with no visible residual drug, and empty vials that contained the agent. The container must hold less than 3% of the original volume of the drug.Yellow rigid, puncture-proof sharps container labeled "Trace Chemotherapy Waste".Incineration.
Trace Chemotherapy Waste (Non-Sharps) Contaminated PPE (gowns, outer gloves), empty IV bags, tubing, and other disposable items with minimal residual contamination.Yellow chemotherapy waste bag or container.Incineration.

III. Step-by-Step Disposal Procedures

  • Preparation: Don all required PPE before beginning any work with this compound. Prepare the work area by lining it with a plastic-backed absorbent pad.

  • Segregation: At the end of the experiment, and at the point of generation, carefully segregate all waste into the appropriate containers as detailed in the table above.

    • Bulk Waste: Carefully place any unused or expired agent and materials with significant contamination into the designated black RCRA hazardous waste container. Syringes containing any visible amount of the drug must be disposed of as bulk waste and not in a sharps container.

    • Trace Waste (Sharps): Immediately place used syringes and needles into the yellow , puncture-resistant "Chemo Sharps" container. Do not recap, bend, or break needles.

    • Trace Waste (Non-Sharps): Place all disposable PPE and other contaminated items into the designated yellow chemotherapy waste bag or container.

  • Container Management: Do not overfill waste containers. When a container is three-quarters full, securely seal it to prevent leaks or spills. Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.

  • Transport: Transport the sealed waste containers to the designated hazardous waste accumulation area within your facility, following all institutional protocols.

  • Decontamination of Work Surfaces: After completing all work and waste disposal procedures, decontaminate all work surfaces.

    • Wipe the entire surface with a detergent solution.

    • Follow with a thorough rinse using clean water.

    • Finally, wipe the surface with 70% isopropyl alcohol.

  • Final PPE Removal: Carefully doff PPE to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves, with each item being placed in the yellow chemotherapy waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

IV. Spill Management

In the event of a spill, the area should be secured and all non-essential personnel should evacuate.

  • Small Spills (less than 5 ml): Personnel wearing appropriate PPE should clean the spill immediately. Liquids should be absorbed with pads, and the area should be decontaminated as described above.

  • Large Spills (greater than 5 ml): A respirator and full eye protection should be worn in addition to the standard PPE. All materials used for cleanup should be disposed of as bulk hazardous waste in the black container.

V. Experimental Protocols and Visualizations

Decontamination Protocol for Non-Porous Surfaces:

  • Preparation: Don all required PPE (two pairs of chemotherapy gloves, disposable gown, eye protection).

  • Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same unidirectional technique. Dispose of the wipe.

  • Final Decontamination: Using a new wipe moistened with 70% Isopropyl Alcohol (IPA), wipe the surface again with the same technique. Allow the surface to air dry completely.

Anticancer_Agent_Disposal_Workflow cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway start Waste Generated from This compound Use bulk_waste Bulk Waste (Unused agent, >3% residual, gross contamination) start->bulk_waste trace_sharps Trace Waste (Sharps) (Empty vials, needles, <3% residual) start->trace_sharps trace_non_sharps Trace Waste (Non-Sharps) (Contaminated PPE, pads, labware) start->trace_non_sharps black_bin Place in Black RCRA Container bulk_waste->black_bin yellow_sharps_bin Place in Yellow Chemo Sharps Container trace_sharps->yellow_sharps_bin yellow_bag_bin Place in Yellow Chemo Waste Bag/Bin trace_non_sharps->yellow_bag_bin label_seal Seal When 3/4 Full Label Container black_bin->label_seal yellow_sharps_bin->label_seal yellow_bag_bin->label_seal transport Transport to Hazardous Waste Accumulation Area label_seal->transport incineration Disposal via High-Temperature Incineration transport->incineration

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

References

Safeguarding Researchers: Essential Protocols for Handling Anticancer Agent 147

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Anticancer Agent 147, a potent compound under investigation for its therapeutic effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

This compound, also identified as DB1976 dihydrochloride (CAS No. 2369663-93-2), is a derivative of sophoridine and is recognized as a ferroptosis inducer with significant anti-liver cancer properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known toxicities of its parent compound, sophoridine—which include potential hepatotoxicity, reproductive toxicity, and neurotoxicity—necessitate a cautious approach. The following guidelines are based on general safety protocols for handling hazardous chemicals and information from suppliers of similar compounds.

Personal Protective Equipment (PPE) and Handling

All personnel must use the prescribed personal protective equipment when handling this compound. The following table summarizes the required PPE and key handling precautions.

Equipment/ProcedureSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended)To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or aerosolized particles.
Lab Coat Full-length, cuffed laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.
Handling Location Designated area within a laboratoryTo contain any potential spills and restrict access.
Hand Washing Immediately after handling and before leaving the laboratoryTo remove any potential residual contamination.

Step-by-Step Handling and Disposal Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 4°C for the powder form.

  • Solutions should be stored at -20°C for up to one month or -80°C for up to six months.

Preparation of Solutions:

  • All weighing and solution preparation must be conducted within a certified chemical fume hood.

  • Use a dedicated set of non-sparking tools for handling the powdered compound.

  • Prepare solutions using appropriate solvents as specified in the experimental protocol.

Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and hazard information.

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Avoid the creation of dust and aerosols.

Decontamination and Disposal:

  • Decontaminate all surfaces and equipment that have come into contact with the agent using an appropriate solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.

  • Dispose of all contaminated waste, including gloves, disposable lab coats, and other materials, in a designated hazardous waste container.

  • Unused compound and contaminated solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizing the Workflow

The following diagram illustrates the standard operational workflow for handling and disposing of this compound, ensuring a systematic and safe process.

This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination a Don PPE b Prepare Work Area in Fume Hood a->b c Weigh Compound b->c Proceed to handling d Prepare Solution c->d e Conduct Experiment d->e f Dispose of Contaminated Waste e->f Post-experiment h Dispose of Unused Compound e->h If unused compound remains g Decontaminate Surfaces & Equipment f->g i Doff PPE g->i h->g

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.